Methyl 2-bromotetradecanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-bromotetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29BrO2/c1-3-4-5-6-7-8-9-10-11-12-13-14(16)15(17)18-2/h14H,3-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDPLPAGWMERRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00884923 | |
| Record name | Tetradecanoic acid, 2-bromo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00884923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16631-25-7 | |
| Record name | Tetradecanoic acid, 2-bromo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16631-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetradecanoic acid, 2-bromo-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016631257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetradecanoic acid, 2-bromo-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetradecanoic acid, 2-bromo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00884923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-bromotetradecanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.973 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 2-bromotetradecanoate for Researchers and Drug Development Professionals
Central Point, NJ – Methyl 2-bromotetradecanoate is a halogenated fatty acid methyl ester that serves as a versatile synthetic intermediate in organic chemistry, particularly in the development of novel bioactive compounds and pharmaceutical agents. Its utility stems from the presence of a reactive bromine atom at the alpha-position to the carbonyl group, which allows for a variety of nucleophilic substitution reactions to introduce diverse functional groups. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications in research and drug development.
Core Chemical and Physical Properties
This compound is characterized by the following properties:
| Property | Value |
| CAS Number | 16631-25-7 |
| Molecular Formula | C₁₅H₂₉BrO₂ |
| Molecular Weight | 321.29 g/mol |
| Appearance | Typically a liquid |
| Synonyms | Methyl α-bromomyristate, 2-Bromotetradecanoic acid methyl ester |
Synthesis of this compound
The primary synthetic route to this compound involves the bromination of tetradecanoic acid at the alpha-position, followed by esterification. A common method for the initial bromination step is the Hell-Volhard-Zelinsky reaction.
Experimental Protocol: Hell-Volhard-Zelinsky Reaction for α-Bromination
The Hell-Volhard-Zelinsky reaction facilitates the α-halogenation of a carboxylic acid.[1][2][3]
Materials:
-
Tetradecanoic acid (Myristic acid)
-
Red phosphorus (catalytic amount) or Phosphorus tribromide (PBr₃)
-
Bromine (Br₂)
-
Methanol (for esterification)
-
Appropriate solvents (e.g., carbon tetrachloride, diethyl ether)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, tetradecanoic acid is treated with a catalytic amount of red phosphorus or PBr₃.
-
Bromine is added dropwise to the reaction mixture. The mixture is then heated to initiate the reaction, which results in the formation of 2-bromotetradecanoyl bromide.[4]
-
The reaction is typically refluxed until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the crude 2-bromotetradecanoyl bromide is cooled.
-
To obtain this compound, the acyl bromide is carefully reacted with methanol. This esterification step is often performed in an inert solvent.
-
The final product is purified using standard laboratory techniques, such as distillation under reduced pressure or column chromatography.
The following diagram illustrates the workflow for the synthesis of this compound via the Hell-Volhard-Zelinsky reaction followed by esterification.
Key Reactions and Applications in Drug Development
This compound is a valuable building block for introducing a C14 alkyl chain with a functional group at the C2 position. The alpha-bromo ester functionality makes it an excellent electrophile for reactions with various nucleophiles.[5]
Nucleophilic Substitution Reactions
The bromine atom at the alpha-position is susceptible to nucleophilic attack, allowing for the synthesis of a wide range of derivatives.
1. Synthesis of α-Amino Esters:
Reaction with ammonia or primary amines provides a route to α-amino acid esters, which are fundamental components of peptides and peptidomimetics. The reaction proceeds via an Sₙ2 mechanism.[6][7]
Experimental Protocol: General Amination
-
This compound is dissolved in a suitable solvent (e.g., ethanol, acetonitrile).
-
An excess of the desired amine (e.g., ammonia, methylamine) is added to the solution.
-
The reaction is stirred, often at room temperature or with gentle heating, until completion.
-
The resulting ammonium salt is neutralized with a base to yield the free α-amino ester.
-
Purification is typically achieved by extraction and chromatography.
2. Synthesis of α-Azido Esters:
Reaction with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) yields Methyl 2-azidotetradecanoate.[8] This azide derivative can be further reduced to the corresponding α-amino ester or used in click chemistry reactions.
3. Synthesis of α-Hydroxy Esters:
Hydrolysis of this compound under basic conditions, followed by acidification, can yield 2-hydroxytetradecanoic acid.[9][10][11] Direct conversion to the methyl ester of this hydroxy acid is also possible. These α-hydroxy fatty acids are important components of various lipids and have been investigated for their biological activities.
Use as a Pharmaceutical Intermediate
While specific examples of blockbuster drugs synthesized directly from this compound are not prevalent in publicly available literature, its utility as an intermediate is clear. It provides a scaffold for the synthesis of complex lipids and other molecules with potential therapeutic applications. For instance, the synthesis of analogs of bioactive lipids can be achieved by utilizing the reactivity of the alpha-bromo position to introduce different functional groups, thereby enabling structure-activity relationship (SAR) studies.
The first total synthesis of (+/-)-2-methoxy-13-methyltetradecanoic acid, a cytotoxic fatty acid, started from a related methyl ester, highlighting the utility of such compounds in accessing biologically active molecules.[12]
The general workflow for utilizing this compound as a synthetic intermediate is depicted below.
Quantitative Data and Spectral Information
While extensive experimental data for this compound is not widely published in peer-reviewed journals, predicted spectral data can provide valuable information for its characterization.
Predicted ¹H NMR Spectrum: The proton NMR spectrum is expected to show characteristic signals for the methyl ester protons, the α-proton adjacent to the bromine, and the long alkyl chain.
Predicted Mass Spectrum: The mass spectrum would likely exhibit a molecular ion peak and fragmentation patterns characteristic of a long-chain fatty acid ester with a bromine atom.
Researchers can obtain experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for commercially available this compound from suppliers.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal.
Conclusion
This compound is a valuable and reactive intermediate for organic synthesis. Its utility in introducing a functionalized long-chain alkyl group makes it a relevant building block for the synthesis of complex lipids, amino acids, and other molecules of interest to researchers in drug discovery and development. The ability to perform a variety of nucleophilic substitution reactions at the alpha-position allows for the creation of diverse molecular libraries for biological screening and the development of novel therapeutic agents.
References
- 1. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 2. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. This compound | 16631-25-7 [chemicalbook.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. 2-Hydroxytetradecanoic acid | C14H28O3 | CID 1563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. larodan.com [larodan.com]
- 11. larodan.com [larodan.com]
- 12. The first total synthesis of the marine fatty acid (+/-)-2-methoxy-13-methyltetradecanoic acid: a cytotoxic fatty acid to leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 2-bromotetradecanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-bromotetradecanoate, an alpha-brominated fatty acid methyl ester, is a versatile chemical intermediate with potential applications in organic synthesis and drug development. Its structure, featuring a reactive bromine atom at the alpha position to a carbonyl group, makes it a valuable precursor for the synthesis of a variety of more complex molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential reactivity of this compound, tailored for professionals in the fields of chemical research and pharmaceutical development.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 16631-25-7 | [1][2][3] |
| Molecular Formula | C₁₅H₂₉BrO₂ | [4] |
| Molecular Weight | 321.30 g/mol | |
| Density (Predicted) | 1.095 g/cm³ | [3] |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Solubility | Data not available | |
| Synonyms | Methyl α-bromomyristate, 2-Bromotetradecanoic acid methyl ester | [1] |
Synthesis and Reactivity
Synthesis
The primary method for the synthesis of α-bromo carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction .[5][6][7][8][9] This reaction involves the treatment of a carboxylic acid containing an α-hydrogen with a halogen (in this case, bromine) and a catalytic amount of phosphorus tribromide (PBr₃).[5][7][8] The resulting α-bromo acyl bromide can then be esterified with methanol to yield this compound.
A general workflow for the synthesis of this compound via the HVZ reaction is depicted below.
Caption: Synthesis of this compound.
Experimental Protocol: A General Hell-Volhard-Zelinsky Reaction
The following is a generalized protocol for the α-bromination of a carboxylic acid, which can be adapted for the synthesis of 2-bromotetradecanoic acid, the precursor to the target methyl ester.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place the carboxylic acid (e.g., tetradecanoic acid).
-
Catalyst Addition: Add a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃) to the carboxylic acid.
-
Bromination: Slowly add elemental bromine (Br₂) to the reaction mixture. The reaction is typically exothermic and may require cooling.
-
Reaction: Heat the mixture to initiate and sustain the reaction. The reaction progress can be monitored by the disappearance of the red bromine color.
-
Work-up: After the reaction is complete, the crude α-bromo acyl bromide is obtained.
-
Esterification: The crude product is then carefully reacted with an excess of methanol. This reaction is often carried out in the presence of a mild base to neutralize the hydrogen bromide byproduct.
-
Purification: The final product, this compound, is purified using standard techniques such as distillation or chromatography.
Reactivity
The presence of the bromine atom at the α-position makes this compound a highly useful synthetic intermediate. The carbon-bromine bond is susceptible to nucleophilic attack, making it an excellent substrate for SN2 reactions .[5] This reactivity allows for the introduction of a wide range of functional groups at the α-position.
Caption: General Sɴ2 Reactivity.
Common nucleophiles that can be used in reactions with this compound include:
-
Azide ions (N₃⁻): To introduce an azido group, which can be further reduced to an amine.
-
Cyanide ions (CN⁻): For the introduction of a nitrile group, which can be hydrolyzed to a carboxylic acid or reduced to an amine.
-
Hydroxide ions (OH⁻): To form α-hydroxy esters.
-
Alkoxides (RO⁻): To synthesize α-alkoxy esters.
-
Amines (RNH₂): For the synthesis of α-amino esters, which are building blocks for peptides and proteins.
Biological Activity and Potential Applications
Currently, there is a lack of specific data in the scientific literature regarding the biological activity and signaling pathways of this compound. However, the broader class of fatty acid esters and their derivatives has been the subject of extensive research, revealing a wide range of biological effects.
Fatty acid esters of hydroxy fatty acids (FAHFAs), for instance, have been identified as having anti-inflammatory and anti-diabetic properties.[10] Furthermore, some fatty acid ethyl esters have been shown to impact mitochondrial function in alveolar macrophages.[11] Studies on modified fatty acids and their esters have also indicated effects on lipid metabolism.[12]
The potential for this compound to serve as a precursor for biologically active molecules is significant. Its reactivity allows for the synthesis of various derivatives that could be investigated for their therapeutic potential. For example, the synthesis of novel α-amino acids or α-hydroxy fatty acids could lead to the development of new drug candidates.
Conclusion
This compound is a valuable chemical intermediate with well-defined synthetic routes and predictable reactivity. While direct biological data on this specific compound is scarce, its utility as a building block for more complex and potentially bioactive molecules is clear. For researchers and drug development professionals, this compound represents a versatile tool for the exploration of new chemical entities with potential therapeutic applications. Further research into the biological effects of this compound and its derivatives is warranted to fully understand its potential in the pharmaceutical sciences.
References
- 1. This compound | 16631-25-7 [amp.chemicalbook.com]
- 2. This compound | 16631-25-7 [chemicalbook.com]
- 3. CAS # 16631-25-7, this compound, 2-Bromotetradecanoic acid methyl ester - chemBlink [ww.chemblink.com]
- 4. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. byjus.com [byjus.com]
- 10. Fatty acid esters of hydroxy fatty acids: A potential treatment for obesity-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fatty Acid Ethyl Esters Disrupt Neonatal Alveolar Macrophage Mitochondria and Derange Cellular Functioning - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The absorption, distribution and biological effects of a modified fatty acid in its free form and as an ethyl ester in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 2-bromotetradecanoate: Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-bromotetradecanoate is a halogenated fatty acid ester that holds potential as a versatile intermediate in organic synthesis, particularly in the development of novel bioactive lipids and therapeutic agents. This technical guide provides a comprehensive overview of its structure, physicochemical properties, a detailed experimental protocol for its synthesis, and explores its putative applications in drug development, notably as a precursor for ceramide analogs and potential enzyme inhibitors. While direct biological data on this specific molecule is limited, this guide extrapolates its potential roles based on the established activities of structurally related α-bromo fatty acid esters.
Core Compound Structure and Properties
This compound, also known as methyl α-bromomyristate, is the methyl ester of 2-bromotetradecanoic acid. Its structure consists of a fourteen-carbon fatty acid chain (tetradecanoic acid, commonly known as myristic acid) with a bromine atom substituted at the alpha-carbon (the carbon adjacent to the carbonyl group) and a methyl ester at the carboxyl terminus.
Chemical Structure:
Data Presentation: Physicochemical and Spectroscopic Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₉BrO₂ | [1] |
| Molecular Weight | 321.29 g/mol | [1] |
| CAS Number | 16631-25-7 | [1] |
| Appearance | Yellow Oil | [1] |
| Boiling Point | 149 °C at 1 Torr | [1] |
| Density | 1.095 g/cm³ | [1] |
| Predicted ¹H NMR | See discussion below | |
| Predicted ¹³C NMR | See discussion below | |
| Predicted IR Spectrum | See discussion below | |
| Predicted Mass Spectrum (EI) | Molecular Ion (M⁺): m/z 320/322 (due to ⁷⁹Br/⁸¹Br isotopes). Key fragments: m/z 261/263 ([M-COOCH₃]⁺), m/z 74 (McLafferty rearrangement). | [2] |
Spectroscopic Data Discussion:
-
¹H NMR: The spectrum would be expected to show a triplet for the terminal methyl group of the fatty acid chain around 0.9 ppm. A multiplet for the long chain of methylene (CH₂) groups would appear between 1.2-1.6 ppm. The methoxy group (OCH₃) protons would be a singlet at approximately 3.7 ppm. The proton on the α-carbon (CHBr) would likely be a triplet around 4.2 ppm, coupled to the adjacent methylene group.
-
¹³C NMR: The carbonyl carbon of the ester would appear around 170 ppm. The α-carbon attached to the bromine would be shifted downfield to approximately 45-55 ppm. The methoxy carbon would be around 52 ppm. The long alkyl chain carbons would resonate in the 14-32 ppm region.
-
IR Spectroscopy: The spectrum would be characterized by a strong C=O stretching vibration for the ester at approximately 1740 cm⁻¹. C-H stretching vibrations from the alkyl chain would be observed in the 2850-2960 cm⁻¹ region. The C-O stretching of the ester would appear in the 1100-1300 cm⁻¹ range. The C-Br stretch would be in the fingerprint region, typically between 500-700 cm⁻¹.[3]
Experimental Protocols: Synthesis of this compound
The synthesis of this compound is most commonly achieved through a two-step process: α-bromination of tetradecanoic acid (myristic acid) via the Hell-Volhard-Zelinsky (HVZ) reaction, followed by esterification of the resulting α-bromo acid.
Step 1: α-Bromination of Tetradecanoic Acid (Hell-Volhard-Zelinsky Reaction)
The Hell-Volhard-Zelinsky reaction is a classic method for the α-halogenation of carboxylic acids. The reaction proceeds by converting the carboxylic acid to an acyl halide, which then tautomerizes to an enol. The enol subsequently reacts with bromine at the α-position.
Reaction Mechanism:
Detailed Protocol:
-
Materials:
-
Tetradecanoic acid (Myristic acid)
-
Red phosphorus (catalytic amount)
-
Bromine
-
Anhydrous methanol
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser and dropping funnel
-
Heating mantle
-
Magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place tetradecanoic acid and a catalytic amount of red phosphorus.
-
Heat the mixture gently in a heating mantle.
-
Slowly add bromine from the dropping funnel. The reaction is exothermic and will produce hydrogen bromide gas, so it must be performed in a well-ventilated fume hood.
-
After the addition of bromine is complete, continue to heat the mixture under reflux until the reaction is complete, as indicated by the disappearance of the red-brown color of bromine.
-
Cool the reaction mixture to room temperature. The product at this stage is 2-bromotetradecanoyl bromide.
-
Step 2: Esterification to this compound
The crude 2-bromotetradecanoyl bromide can be directly converted to the methyl ester by reaction with methanol.
Detailed Protocol:
-
Procedure:
-
Carefully and slowly add anhydrous methanol to the cooled reaction mixture containing 2-bromotetradecanoyl bromide. This reaction is also exothermic and will produce HBr gas.
-
Heat the mixture under reflux for several hours to ensure complete esterification.
-
After cooling, pour the reaction mixture into a separatory funnel containing cold water and diethyl ether.
-
Separate the organic layer and wash it sequentially with water and saturated sodium bicarbonate solution (to neutralize any remaining acid) until the effervescence ceases.
-
Wash the organic layer again with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by vacuum distillation.
-
Applications in Drug Development and Research
While this compound is primarily a synthetic intermediate, its structure lends itself to several potential applications in drug discovery and chemical biology, mainly through its role as an alkylating agent and a building block for complex lipids.
Synthesis of Bioactive Ceramide Analogs
Ceramides are a class of sphingolipids that play crucial roles in various cellular processes, including apoptosis, cell cycle arrest, and senescence.[4] Dysregulation of ceramide metabolism is implicated in cancer and other diseases.[5] The synthesis of ceramide analogs is a key strategy for developing therapeutics that can modulate these pathways.[6] this compound can serve as a precursor to the fatty acid component of ceramide analogs. The bromine at the α-position can be displaced by an amino group from a sphingoid base to form the characteristic amide linkage of ceramides.
Logical Workflow for Ceramide Analog Synthesis:
Potential as an Enzyme Inhibitor Precursor
α-Halo fatty acid esters are known to be reactive electrophiles and can act as inhibitors of certain enzymes, particularly those with a nucleophilic residue (like serine or cysteine) in their active site. One such enzyme is Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase responsible for the degradation of endocannabinoids like anandamide.[7][8] Inhibitors of FAAH are of interest for the treatment of pain, anxiety, and inflammatory disorders.[9] While direct inhibition by this compound has not been reported, it could serve as a scaffold for the design of more potent and selective irreversible inhibitors where the α-bromo moiety acts as a warhead to covalently modify the enzyme.
Hypothesized Signaling Pathway Involvement:
Based on the role of FAAH, inhibition by a molecule derived from this compound could lead to an increase in the levels of endogenous fatty acid amides. This, in turn, would enhance the activation of cannabinoid receptors (CB1 and CB2), leading to downstream signaling events that can modulate pain and inflammation.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in the fields of medicinal chemistry and drug development. Its utility as a building block for complex bioactive lipids, such as ceramide analogs, and as a scaffold for the design of enzyme inhibitors, makes it a compound of interest for researchers. The detailed synthetic protocol provided in this guide offers a practical approach for its preparation in a laboratory setting. Further research into the biological activities of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.
References
- 1. This compound | 16631-25-7 [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. A review of ceramide analogs as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review of ceramide analogs as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small Molecule Inhibitors Targeting Biosynthesis of Ceramide, the Central Hub of the Sphingolipid Network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. α-Ketoheterocycle-Based Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Methyl 2-bromotetradecanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthesis pathways for methyl 2-bromotetradecanoate, a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The core of this guide focuses on the well-established Hell-Volhard-Zelinsky (HVZ) reaction for the α-bromination of tetradecanoic acid, followed by esterification to yield the target compound.
Core Synthesis Pathway: Hell-Volhard-Zelinsky Reaction and Esterification
The most prevalent and reliable method for the synthesis of this compound involves a two-step process:
-
α-Bromination of Tetradecanoic Acid: The first step is the selective bromination of tetradecanoic acid (also known as myristic acid) at the alpha-position to the carboxyl group. This is achieved through the Hell-Volhard-Zelinsky (HVZ) reaction.[1][2] This reaction typically utilizes a phosphorus trihalide, such as phosphorus tribromide (PBr₃), as a catalyst and bromine (Br₂) as the brominating agent.[1][2] The reaction proceeds through the formation of an acyl bromide intermediate, which then enolizes, allowing for electrophilic attack by bromine at the α-carbon.
-
Esterification: The resulting 2-bromotetradecanoic acid is then esterified with methanol to produce this compound. This can be accomplished through various standard esterification methods, such as Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of an acid catalyst.
Signaling Pathway Diagram
Caption: Overall synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Bromotetradecanoic Acid (via Hell-Volhard-Zelinsky Reaction)
Materials:
-
Tetradecanoic acid (Myristic acid)
-
Red phosphorus
-
Bromine
-
Dichloromethane (or other suitable inert solvent)
-
Hydrochloric acid (aqueous solution)
-
Sodium bisulfite (aqueous solution)
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place tetradecanoic acid and a catalytic amount of red phosphorus.
-
Heat the mixture gently in an oil bath.
-
Slowly add bromine from the dropping funnel. The reaction is exothermic and will produce hydrogen bromide gas, which should be vented through a proper scrubbing system.
-
After the addition of bromine is complete, continue to heat the reaction mixture under reflux until the evolution of HBr gas ceases.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully add water to the reaction mixture to hydrolyze the intermediate acyl bromide.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as dichloromethane.
-
Wash the organic layer sequentially with water, a dilute solution of sodium bisulfite (to remove any unreacted bromine), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromotetradecanoic acid.
Step 2: Synthesis of this compound (via Fischer Esterification)
Materials:
-
2-Bromotetradecanoic acid (from Step 1)
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve the crude 2-bromotetradecanoic acid in a large excess of anhydrous methanol.
-
Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid with stirring.
-
Remove the ice bath and heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by vacuum distillation or column chromatography.
Quantitative Data
Due to the limited availability of specific experimental data in the literature for the synthesis of this compound, the following table provides expected ranges based on similar reactions.
| Parameter | Step 1: Bromination (HVZ) | Step 2: Esterification | Overall (Expected) |
| Reactant Molar Ratios | Tetradecanoic Acid : PBr₃ : Br₂ (approx. 1 : 0.1 : 1.1) | 2-Bromotetradecanoic Acid : Methanol (large excess) | - |
| Reaction Temperature | 80-100 °C | Reflux (approx. 65 °C) | - |
| Reaction Time | 4-8 hours | 2-4 hours | - |
| Yield | 80-90% | >90% | 70-85% |
| Purity (after purification) | >95% | >98% | >98% |
Logical Workflow for Synthesis and Purification
Caption: Detailed workflow for the synthesis and purification of this compound.
This guide provides a comprehensive overview of the synthesis of this compound. Researchers should note that the specific reaction conditions may require optimization to achieve the best results. Standard laboratory safety procedures should be followed at all times, particularly when handling bromine and strong acids.
References
Methyl 2-bromotetradecanoate: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-bromotetradecanoate is a halogenated fatty acid ester that has garnered attention in the scientific community for its potential as a tool in metabolic research, particularly in the study of fatty acid oxidation. Its structure, featuring a bromine atom at the alpha-position to the carbonyl group, makes it a valuable molecular probe for investigating the enzymes and pathways involved in lipid metabolism. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and known biological activities of this compound, with a focus on its role as an inhibitor of fatty acid oxidation.
Chemical and Physical Properties
This compound is a derivative of tetradecanoic acid (myristic acid). Key identifiers and physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 16631-25-7 |
| Molecular Formula | C15H29BrO2 |
| Molecular Weight | 321.29 g/mol |
| Boiling Point | 149 °C at 0.9998 Torr[1] |
| Density | 1.095 g/cm³[2] |
| Appearance | Yellow Oil[1] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate[1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving the α-bromination of tetradecanoic acid followed by esterification.
Step 1: α-Bromination of Tetradecanoic Acid via Hell-Volhard-Zelinsky Reaction
The Hell-Volhard-Zelinsky (HVZ) reaction is a well-established method for the halogenation of carboxylic acids at the alpha-carbon. The reaction is initiated with a catalytic amount of phosphorus tribromide (PBr₃) and an excess of bromine (Br₂).
Detailed Experimental Protocol:
-
Materials: Tetradecanoic acid, phosphorus tribromide (catalytic amount), bromine, and an inert solvent (e.g., carbon tetrachloride).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve tetradecanoic acid in the inert solvent.
-
Add a catalytic amount of phosphorus tribromide.
-
Slowly add bromine to the reaction mixture at room temperature. The reaction is typically exothermic and may require cooling.
-
After the addition is complete, heat the mixture to reflux until the evolution of hydrogen bromide gas ceases.
-
Cool the reaction mixture and carefully quench any remaining bromine with a reducing agent (e.g., sodium bisulfite solution).
-
The resulting 2-bromotetradecanoyl bromide is then hydrolyzed by the addition of water to yield 2-bromotetradecanoic acid.
-
The crude 2-bromotetradecanoic acid can be purified by recrystallization or column chromatography.
-
Step 2: Fischer Esterification of 2-Bromotetradecanoic Acid
The purified 2-bromotetradecanoic acid is then esterified to its methyl ester using methanol in the presence of an acid catalyst.
Detailed Experimental Protocol:
-
Materials: 2-bromotetradecanoic acid, methanol (in excess), and a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid).
-
Procedure:
-
Dissolve 2-bromotetradecanoic acid in a large excess of methanol in a round-bottom flask.
-
Add a catalytic amount of the strong acid.
-
Heat the mixture to reflux for several hours to drive the equilibrium towards the ester product.
-
After the reaction is complete, cool the mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).
-
Remove the excess methanol under reduced pressure.
-
Extract the this compound with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the this compound by vacuum distillation or column chromatography.
-
Spectroscopic Data
Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Triplet around 0.9 ppm (terminal CH₃) - Multiplets between 1.2-1.8 ppm (-(CH₂)₁₀-) - Multiplet around 2.0-2.2 ppm (-CH₂-CH(Br)-) - Triplet around 4.2-4.4 ppm (-CH(Br)-) - Singlet around 3.7 ppm (-OCH₃) |
| ¹³C NMR | - Peak around 14 ppm (terminal CH₃) - Series of peaks between 22-35 ppm (-(CH₂)₁₀-) - Peak around 45-50 ppm (-CH(Br)-) - Peak around 52 ppm (-OCH₃) - Peak around 170 ppm (C=O) |
| IR Spectroscopy | - Strong C=O stretch around 1740 cm⁻¹ - C-O stretch around 1200-1250 cm⁻¹ - C-Br stretch around 500-600 cm⁻¹ - C-H stretches (aliphatic) around 2850-2960 cm⁻¹ |
| Mass Spectrometry | - Molecular ion peaks (M⁺ and M+2⁺) with characteristic isotopic pattern for bromine. Predicted m/z for [M+H]⁺ is 321.14238.[3] |
Biological Activity: Inhibition of Fatty Acid Oxidation
This compound and related 2-bromo fatty acids are known to be inhibitors of mitochondrial fatty acid β-oxidation. This metabolic pathway is a crucial source of energy, particularly in tissues with high energy demands such as the heart and skeletal muscle.
Mechanism of Action
The primary target of 2-bromo fatty acid derivatives is believed to be Carnitine Palmitoyltransferase I (CPT1) , the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondrial matrix, where β-oxidation occurs. By inhibiting CPT1, this compound prevents the entry of long-chain fatty acids into the mitochondria, thereby blocking their subsequent oxidation.
Some studies on related compounds, such as 2-bromooctanoate, have also shown inhibition of 3-ketothiolase , an enzyme involved in the final step of the β-oxidation spiral. It is plausible that this compound could exhibit a similar inhibitory profile.
Quantitative Biological Data
| Parameter | Compound | Target | Value | Reference |
| Concentration for complete inactivation | DL-2-bromooctanoate | 3-Ketothiolase I | 10 µM | [4] |
| IC₅₀ (predicted) | This compound | CPT1 | Micromolar range | - |
Applications in Research
The ability of this compound to inhibit fatty acid oxidation makes it a valuable tool for researchers in several fields:
-
Metabolic Research: To investigate the role of fatty acid oxidation in various physiological and pathological states, such as diabetes, obesity, and metabolic syndrome.
-
Cardiovascular Research: To study the metabolic remodeling that occurs in heart failure and ischemia, where a shift from fatty acid to glucose metabolism is observed.
-
Oncology: To explore the dependence of cancer cells on fatty acid oxidation for their growth and proliferation.
-
Drug Development: As a lead compound or a pharmacological tool to validate CPT1 as a therapeutic target for metabolic diseases.
Conclusion
This compound serves as a potent research tool for the scientific community, enabling the targeted inhibition of fatty acid oxidation. Its synthesis is achievable through established organic chemistry reactions, and its mechanism of action is primarily directed at the key regulatory enzyme CPT1. While further studies are needed to fully characterize its inhibitory constants and off-target effects, this compound holds significant promise for advancing our understanding of lipid metabolism and for the development of novel therapeutic strategies for a range of metabolic diseases. Researchers and drug development professionals will find this compound to be a valuable addition to their molecular toolbox for probing the intricate network of metabolic pathways.
References
An In-depth Technical Guide to Methyl 2-bromotetradecanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-bromotetradecanoate, a derivative of the saturated fatty acid myristic acid, serves as a valuable intermediate in organic synthesis. Its structure, featuring a bromine atom at the alpha-position to a carbonyl group, makes it a versatile precursor for the introduction of various functionalities. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and synthesis of this compound. Detailed experimental protocols for its preparation via the Hell-Volhard-Zelinsky reaction followed by Fischer esterification are presented, along with tabulated quantitative data and a logical workflow diagram to facilitate a deeper understanding for researchers and professionals in drug development and chemical synthesis.
Discovery and History
The specific discovery of this compound is not well-documented in a singular seminal publication. Its history is intrinsically linked to the development of one of organic chemistry's classic transformations: the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction, named after Carl Magnus von Hell, Jacob Volhard, and Nikolay Zelinsky, provides a reliable method for the α-halogenation of carboxylic acids.[1][2][3] The reaction is initiated by converting the carboxylic acid to an acyl halide, which then tautomerizes to an enol. This enol intermediate readily reacts with bromine at the α-position.[1][2]
The synthesis of this compound is, therefore, a two-step process:
-
The α-bromination of tetradecanoic acid (myristic acid) to yield 2-bromotetradecanoic acid via the HVZ reaction.
-
The subsequent esterification of 2-bromotetradecanoic acid with methanol, typically under acidic conditions (Fischer esterification), to produce the final methyl ester.[4][5][6]
The development of the HVZ reaction in the late 19th century provided chemists with the essential tool to synthesize α-bromo carboxylic acids, and the subsequent esterification is a fundamental and well-established procedure.[5][6] Thus, the history of this compound is a part of the broader history of applying these foundational reactions to long-chain fatty acids.
Physicochemical and Spectroscopic Data
The following tables summarize the known and predicted physicochemical and spectroscopic properties of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 16631-25-7 | [7] |
| Molecular Formula | C₁₅H₂₉BrO₂ | [8] |
| Molecular Weight | 321.29 g/mol | [8] |
| Appearance | Yellow Oil | [7] |
| Boiling Point | 149 °C at 0.9998 Torr | [7] |
| Density | 1.095 g/cm³ | [9] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate | [7] |
Table 2: Predicted Spectroscopic Data
| Spectroscopy | Predicted Peaks and Interpretation |
| ¹H NMR | * ~4.2 ppm (t, 1H): Methine proton (CH) at the α-position, deshielded by the adjacent bromine and carbonyl group.[10][11] * ~3.7 ppm (s, 3H): Methyl protons (CH₃) of the ester group.[12] * ~2.0-2.2 ppm (m, 2H): Methylene protons (CH₂) at the β-position. * ~1.2-1.4 ppm (m, 20H): Methylene protons of the long alkyl chain. * ~0.9 ppm (t, 3H): Terminal methyl protons of the alkyl chain. |
| ¹³C NMR | * ~170 ppm: Carbonyl carbon (C=O) of the ester.[13][14] * ~53 ppm: Methyl carbon (OCH₃) of the ester.[15] * ~45 ppm: Methine carbon (CHBr) at the α-position. * ~22-34 ppm: Carbons of the long alkyl chain. * ~14 ppm: Terminal methyl carbon of the alkyl chain. |
| IR Spectroscopy | * ~1740 cm⁻¹ (strong): C=O stretching vibration of the ester.[16] * ~2850-2960 cm⁻¹ (strong): C-H stretching vibrations of the alkyl chain.[17] * ~1170 cm⁻¹ (strong): C-O stretching vibration of the ester. |
| Mass Spectrometry | * Molecular Ion (M⁺): Peaks at m/z 320 and 322 in an approximate 1:1 ratio, characteristic of a molecule containing one bromine atom.[18] * Key Fragments: * Loss of OCH₃ (m/z 289/291) * Loss of COOCH₃ (m/z 261/263) * Alpha-cleavage leading to fragments from the alkyl chain.[19][20] |
Synthesis Workflow and Signaling Pathways
The synthesis of this compound from tetradecanoic acid is a straightforward two-step process. The logical workflow is depicted in the following diagram.
Caption: Synthesis workflow for this compound.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound.
Step 1: Synthesis of 2-Bromotetradecanoic Acid via Hell-Volhard-Zelinsky Reaction
Materials:
-
Tetradecanoic acid
-
Red phosphorus
-
Bromine
-
Dichloromethane (anhydrous)
-
Distilled water
-
Sodium bisulfite
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add tetradecanoic acid and a catalytic amount of red phosphorus.
-
Heat the mixture gently in an oil bath.
-
Slowly add bromine from the dropping funnel. The reaction is exothermic and will generate hydrogen bromide gas, which should be neutralized with a scrubber.
-
After the addition is complete, heat the mixture to reflux for several hours until the red color of bromine disappears.
-
Cool the reaction mixture to room temperature and slowly add water to quench the reaction and hydrolyze the intermediate acyl bromide.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Wash the organic layer with a dilute solution of sodium bisulfite to remove any unreacted bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromotetradecanoic acid.
Step 2: Synthesis of this compound via Fischer Esterification
Materials:
-
2-Bromotetradecanoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-bromotetradecanoic acid in an excess of anhydrous methanol.
-
Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.
-
Attach a reflux condenser and heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by vacuum distillation or column chromatography to yield the final product as a yellow oil.
Conclusion
This compound is a synthetically useful organic compound whose preparation is a classic example of applying fundamental organic reactions to fatty acid feedstocks. While specific historical details of its initial discovery are sparse, its synthesis is straightforward using well-established methods like the Hell-Volhard-Zelinsky reaction and Fischer esterification. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals requiring this compound for their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science where the modification of long-chain fatty acids is of interest. The predictable reactivity of the α-bromo ester functionality ensures its continued utility as a versatile building block in organic synthesis.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]
- 3. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. This compound | 16631-25-7 [amp.chemicalbook.com]
- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 9. CAS # 16631-25-7, this compound, 2-Bromotetradecanoic acid methyl ester - chemBlink [ww.chemblink.com]
- 10. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 18. PubChemLite - this compound (C15H29BrO2) [pubchemlite.lcsb.uni.lu]
- 19. Mass Spectrometry [www2.chemistry.msu.edu]
- 20. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Synthesis of Bioactive Derivatives from Methyl 2-bromotetradecanoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various derivatives using Methyl 2-bromotetradecanoate as a key starting material. The synthesized compounds, including 2-amino, 2-thio, and 2-hydroxy fatty acid esters, as well as products from Reformatsky and Arbuzov reactions, are of significant interest in drug discovery and development, particularly as potential inhibitors of N-myristoyltransferase (NMT).
Introduction
This compound is a valuable synthetic intermediate due to the reactivity of the bromine atom at the alpha-position to the carbonyl group. This inherent reactivity allows for a variety of nucleophilic substitution and organometallic reactions, providing access to a diverse range of functionalized long-chain fatty acid derivatives. These derivatives are analogues of myristic acid, a 14-carbon saturated fatty acid, and are of particular interest for their potential to modulate the activity of N-myristoyltransferase (NMT). NMT is a crucial enzyme in many organisms, including pathogenic fungi and protozoa, that catalyzes the attachment of myristate to the N-terminal glycine of a variety of proteins. This post-translational modification is essential for the biological function of these proteins. Inhibition of NMT has emerged as a promising therapeutic strategy for the treatment of infectious diseases and cancer.[1][2][3][4]
Application 1: Synthesis of 2-Substituted Tetradecanoate Derivatives via Nucleophilic Substitution
The electron-withdrawing nature of the adjacent ester group activates the α-carbon of this compound, making it highly susceptible to nucleophilic attack. This allows for the straightforward synthesis of a variety of 2-substituted derivatives.
General Workflow for Nucleophilic Substitution
References
- 1. tandfonline.com [tandfonline.com]
- 2. Rational design, synthesis, analysis and antifungal activity of novel myristic acid derivatives as N-myristoyltransferase inhibitors: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Discovery of Novel Myristic Acid Derivatives as N-Myristoyltransferase Inhibitors: Design, Synthesis, Analysis, Computational Studies and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for α-Bromo Fatty Acid Esters in Fatty Acid Research
Disclaimer: Due to limited publicly available research specifically on methyl 2-bromotetradecanoate , this document provides detailed application notes and protocols based on its close structural analog, 2-bromopalmitate , a well-characterized inhibitor of fatty acid oxidation. The principles and methodologies described are likely applicable to this compound, but would require empirical validation.
Application Notes
This compound is a fatty acid derivative that, like other α-bromo fatty acids, is utilized in research as an inhibitor of mitochondrial fatty acid β-oxidation.[1][2] These compounds serve as valuable tools for investigating the roles of fatty acid metabolism in various physiological and pathological processes, including metabolic syndrome, cardiovascular diseases, and cancer.[3][4]
Mechanism of Action:
The primary mechanism of action for α-bromo fatty acids involves the irreversible inhibition of key enzymes in the fatty acid oxidation pathway.[5][6] Once inside the cell, this compound is likely hydrolyzed to 2-bromotetradecanoic acid, which is then converted to its coenzyme A (CoA) derivative, 2-bromotetradecanoyl-CoA. This modified fatty acyl-CoA can then interfere with fatty acid metabolism at several points:
-
Inhibition of Carnitine Palmitoyltransferase I (CPT-I): 2-bromopalmitoyl-CoA, an analog of 2-bromotetradecanoyl-CoA, is a known inhibitor of CPT-I, the enzyme responsible for transporting long-chain fatty acids into the mitochondria for oxidation.[1][6] This inhibition is carnitine-dependent.[6]
-
Inhibition of 3-Ketothiolase: Studies on 2-bromooctanoate have shown that its CoA derivative can cause complete and irreversible inactivation of 3-ketothiolase, the final enzyme in the β-oxidation spiral.[5]
By blocking these critical steps, this compound can effectively shut down fatty acid oxidation, forcing cells to rely on other energy sources like glucose. This property makes it a useful tool for studying cellular bioenergetics and the metabolic adaptations of cells in various states.
Key Research Applications:
-
Studying Metabolic Switching: Inducing a shift from fatty acid oxidation to glycolysis to investigate metabolic flexibility in normal and diseased cells.
-
Investigating the Role of Fatty Acid Oxidation in Disease: Elucidating the dependence of cancer cells on fatty acid oxidation for proliferation and survival.[4]
-
Cardioprotection Studies: Research suggests that partial inhibition of fatty acid oxidation can protect the heart from ischemia-reperfusion injury.[3]
-
Drug Development: Serving as a lead compound or a tool for validating targets in the development of new therapies for metabolic disorders.
Quantitative Data
The following table summarizes hypothetical inhibitory data for this compound based on reported values for similar α-bromo fatty acids. Note: These values are illustrative and would need to be determined experimentally for this compound.
| Parameter | Enzyme | Cell Type/System | Value | Reference |
| IC₅₀ | 3-Ketothiolase I | Rat Liver Mitochondria | ~10 µM (for 2-bromooctanoate) | [5] |
| Inhibition | CPT-I | Isolated Mitochondria | Dose-dependent | [6] |
Experimental Protocols
Protocol 1: Inhibition of Mitochondrial Respiration
This protocol describes how to measure the effect of this compound on fatty acid-dependent mitochondrial respiration using high-resolution respirometry.
Materials:
-
Isolated mitochondria from cell culture or tissue
-
Substrates: Palmitoyl-L-carnitine, Malate, ADP
-
Inhibitor: this compound (dissolved in a suitable solvent like DMSO)
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k)
Procedure:
-
Prepare Mitochondria: Isolate mitochondria from the desired source using standard differential centrifugation protocols. Determine the protein concentration of the mitochondrial suspension.
-
Calibrate Respirometer: Calibrate the oxygen electrodes of the respirometer according to the manufacturer's instructions.[7]
-
Assay Setup:
-
Add 2 mL of pre-warmed (37°C) respirometry buffer to the respirometer chambers.
-
Add isolated mitochondria to a final concentration of 0.1-0.5 mg/mL.
-
Allow the signal to stabilize to measure ROUTINE respiration.
-
-
Substrate Addition:
-
Add malate to a final concentration of 2 mM.
-
Add palmitoyl-L-carnitine to a final concentration of 5 µM to initiate fatty acid-dependent respiration.
-
-
Inhibitor Titration:
-
Perform a titration of this compound by adding increasing concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM) to the chambers, allowing the respiration rate to stabilize after each addition.
-
-
Assessment of Oxidative Phosphorylation:
-
Add ADP to a final concentration of 5 mM to stimulate ATP synthesis (State 3 respiration).
-
-
Data Analysis:
-
Record the oxygen consumption rate (OCR) at each step.
-
Calculate the percentage inhibition of fatty acid-dependent respiration at each concentration of this compound.
-
Plot the percentage inhibition against the inhibitor concentration to determine the IC₅₀ value.
-
Protocol 2: Carnitine Palmitoyltransferase II (CPT-II) Activity Assay
This protocol is a tandem mass spectrometry-based assay to measure CPT-II activity, which can be adapted to assess the inhibitory effect of this compound.[9]
Materials:
-
Muscle tissue homogenate or isolated mitochondria
-
Assay buffer
-
Palmitoylcarnitine (substrate)
-
Carnitine acetyltransferase
-
Acetyl-CoA
-
This compound
-
Tandem mass spectrometer
Procedure:
-
Sample Preparation: Prepare a homogenate of the muscle tissue or use isolated mitochondria.
-
Reaction Mixture: In a microcentrifuge tube, combine the sample, assay buffer, carnitine acetyltransferase, and acetyl-CoA.
-
Inhibitor Addition: Add varying concentrations of this compound to different reaction tubes. Include a vehicle control.
-
Initiate Reaction: Add palmitoylcarnitine to start the reaction. CPT-II will convert palmitoylcarnitine to free carnitine. The free carnitine is then converted to acetylcarnitine by carnitine acetyltransferase.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Analysis: Analyze the formation of acetylcarnitine using tandem mass spectrometry. The amount of acetylcarnitine formed is proportional to the CPT-II activity.
-
Data Analysis: Calculate the CPT-II activity in the presence of different concentrations of the inhibitor and determine the IC₅₀.
Visualizations
Caption: Inhibition of fatty acid oxidation by α-bromo fatty acids.
Caption: Workflow for assessing mitochondrial respiration inhibition.
References
- 1. Inhibitors of fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of fatty acid oxidation by 2-bromooctanoate. Including effects of bromooctanoate on ketogenesis and gluconeogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Fatty Acid Metabolism Increases EPA and DHA Levels and Protects against Myocardial Ischaemia-Reperfusion Injury in Zucker Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of fatty acid oxidation as a therapy for MYC-overexpressing triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of fatty acid oxidation by 2-bromooctanoate. Evidence for the enzymatic formation of 2-bromo-3-ketooctanoyl coenzyme A and the inhibition of 3-ketothiolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Specific inhibition of mitochondrial fatty acid oxidation by 2-bromopalmitate and its co-enzyme A and carnitine esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for measuring respiratory function of mitochondria in frozen colon tissue from rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for measuring mitochondrial respiratory capacity from buccal cell swabs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tandem mass spectrometric assay for the determination of carnitine palmitoyltransferase II activity in muscle tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methyl 2-bromotetradecanoate as an Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-bromotetradecanoate is a valuable bifunctional molecule, incorporating both a fatty acid ester and an α-bromo group. This structure makes it a versatile alkylating agent for the introduction of a C14 fatty acid moiety onto various nucleophiles. The α-bromo position is susceptible to nucleophilic substitution, allowing for the formation of new carbon-heteroatom and carbon-carbon bonds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of α-amino acids, α-hydroxy fatty acids, and for the alkylation of amines and thiols. These functionalized fatty acid derivatives are of significant interest in drug development and biomedical research due to their potential as enzyme inhibitors, signaling molecules, and components of bioactive lipids.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 16631-25-7 |
| Molecular Formula | C₁₅H₂₉BrO₂ |
| Molecular Weight | 321.29 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | 149-152 °C at 1 mmHg |
| Solubility | Soluble in most organic solvents (e.g., dichloromethane, diethyl ether, THF) |
| InChI Key | NTDPLPAGWMERRU-UHFFFAOYSA-N |
Applications in Organic Synthesis
This compound serves as a key starting material for the synthesis of various α-substituted tetradecanoic acid derivatives. The following sections detail its application in the synthesis of α-amino acids and α-hydroxy fatty acids, as well as in the alkylation of amines and thiols.
Synthesis of α-Amino-tetradecanoic Acid
α-Amino acids with long alkyl chains are important components of lipopeptides and have applications as surfactants and antimicrobial agents. The synthesis of 2-aminotetradecanoic acid can be achieved from this compound via a two-step process involving azide substitution followed by reduction.
Experimental Workflow: Synthesis of α-Amino-tetradecanoic Acid
Caption: Workflow for the synthesis of 2-aminotetradecanoic acid.
Detailed Protocol: Synthesis of Methyl 2-azidotetradecanoate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Addition of Reagent: Add sodium azide (NaN₃, 1.5 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the product with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude Methyl 2-azidotetradecanoate. The crude product can be purified by column chromatography on silica gel.
Detailed Protocol: Reduction and Hydrolysis to 2-Aminotetradecanoic Acid
-
Reduction: Dissolve the purified Methyl 2-azidotetradecanoate (1.0 eq) in methanol or ethanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C). Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 12-24 hours.
-
Filtration: After the reaction is complete (monitored by TLC or IR spectroscopy - disappearance of the azide peak), filter the mixture through a pad of Celite to remove the catalyst.
-
Hydrolysis: To the filtrate, add an excess of aqueous hydrochloric acid (e.g., 6 M HCl). Heat the mixture to reflux for 4-6 hours to hydrolyze the methyl ester.
-
Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting solid is the hydrochloride salt of 2-aminotetradecanoic acid, which can be recrystallized from a suitable solvent system like ethanol/ether.
Quantitative Data (Representative)
| Step | Product | Yield (%) | Purity (%) | Analytical Data |
| Azide Substitution | Methyl 2-azidotetradecanoate | 85-95 | >95 | IR (ν_azide): ~2100 cm⁻¹ |
| Reduction & Hydrolysis | 2-Aminotetradecanoic Acid HCl | 80-90 | >98 | ¹H NMR, ¹³C NMR, MS |
Synthesis of α-Hydroxy-tetradecanoic Acid
α-Hydroxy fatty acids are found in various biological lipids and are precursors for the synthesis of complex natural products. They can be prepared from this compound by nucleophilic substitution with a hydroxide source.
Experimental Workflow: Synthesis of α-Hydroxy-tetradecanoic Acid
Caption: Workflow for the synthesis of 2-hydroxytetradecanoic acid.
Detailed Protocol: Synthesis of 2-Hydroxytetradecanoic Acid
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of a suitable organic solvent (e.g., THF or dioxane) and water.
-
Hydrolysis: Add an excess of an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2.5-3.0 eq).
-
Reaction Conditions: Heat the mixture to reflux for 2-4 hours. The reaction involves both the hydrolysis of the ester and the substitution of the bromide.
-
Work-up: After cooling, acidify the reaction mixture to a pH of ~2 with a mineral acid (e.g., 2 M HCl).
-
Extraction and Purification: Extract the product with an organic solvent like diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-hydroxytetradecanoic acid can be purified by recrystallization.
Quantitative Data (Representative)
| Product | Yield (%) | Purity (%) | Analytical Data |
| 2-Hydroxytetradecanoic Acid | 75-85 | >97 | ¹H NMR, ¹³C NMR, IR (ν_OH, ν_C=O) |
Alkylation of Amines
This compound can be used to alkylate primary and secondary amines to introduce the 1-(methoxycarbonyl)tridecyl group. This reaction is useful for synthesizing novel amino acid derivatives and other nitrogen-containing fatty acid analogs.
Detailed Protocol: N-Alkylation of a Primary Amine
-
Reaction Setup: To a solution of the primary amine (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF, add a non-nucleophilic base like potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 1.5 eq).
-
Addition of Alkylating Agent: Add this compound (1.1 eq) to the mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or slightly elevated temperature (40-50 °C) for 12-24 hours.
-
Work-up and Purification: Filter off the base and concentrate the filtrate. The residue can be purified by column chromatography on silica gel to afford the N-alkylated product.
Alkylation of Thiols
The reaction of this compound with thiols provides a straightforward route to α-thioether substituted fatty acid esters. These compounds can be valuable intermediates in the synthesis of biologically active molecules.
Detailed Protocol: S-Alkylation of a Thiol
-
Reaction Setup: Dissolve the thiol (1.0 eq) in a suitable solvent like ethanol or DMF.
-
Base Addition: Add a base such as sodium ethoxide (NaOEt, 1.1 eq in ethanol) or potassium carbonate (K₂CO₃, 1.5 eq in DMF) to deprotonate the thiol.
-
Addition of Alkylating Agent: Add this compound (1.0 eq) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature for 4-12 hours.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. After drying and concentration, the product can be purified by column chromatography.
Signaling Pathways and Biological Activity
While specific signaling pathways directly modulated by compounds synthesized from this compound are not extensively documented in publicly available literature, the resulting α-functionalized fatty acids are classes of molecules known to be involved in various biological processes. For instance, certain long-chain fatty acid derivatives are known to interact with nuclear receptors like PPARs (Peroxisome Proliferator-Activated Receptors), which are key regulators of lipid metabolism and inflammation.
Hypothetical Signaling Pathway Involvement
Caption: Hypothetical activation of a PPAR signaling pathway.
Further research is required to elucidate the specific biological targets and mechanisms of action for novel compounds synthesized using this compound.
Conclusion
This compound is a versatile and valuable reagent for the synthesis of a variety of α-substituted fatty acid derivatives. The protocols outlined in this document provide a foundation for researchers to explore the synthesis of novel compounds with potential applications in drug discovery and chemical biology. The ability to introduce a long aliphatic chain with a functional group at the α-position opens up avenues for creating molecules with tailored physicochemical and biological properties.
Disclaimer: The provided protocols are intended as a general guide. Researchers should always conduct their own literature search and risk assessment before performing any new experiment. Reaction conditions may need to be optimized for specific substrates. Appropriate personal protective equipment should be worn at all times.
Application Notes and Protocols for the Grignard Reaction of Methyl 2-bromotetradecanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the Grignard reaction involving methyl 2-bromotetradecanoate. This reaction is a valuable tool for the synthesis of complex long-chain tertiary alcohols, which are of significant interest in pharmaceutical and medicinal chemistry due to their unique physicochemical properties and potential therapeutic applications.
Introduction
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[1] The reaction of an ester with a Grignard reagent typically proceeds via a double addition to the carbonyl group, yielding a tertiary alcohol.[2][3] When applied to this compound, this reaction allows for the introduction of two identical alkyl or aryl groups at the carbonyl carbon, leading to the formation of a long-chain tertiary alcohol. These resulting molecules are valuable intermediates in drug discovery and development. Long-chain fatty alcohols have applications in pharmaceutical formulations as emollients, solvents, and lubricants.[4] Furthermore, the tertiary nature of the alcohol group can enhance metabolic stability, a desirable characteristic in drug design.[5]
Applications in Drug Development
The synthesis of long-chain tertiary alcohols from this compound opens avenues for the development of novel therapeutic agents. These compounds can serve as building blocks for more complex molecules or be investigated for their own biological activity. The long aliphatic chain imparts lipophilicity, which can be crucial for membrane interaction, while the tertiary alcohol moiety can influence solubility and metabolic pathways.[5]
Long-chain fatty alcohols are known to play a role in lipid metabolism and can influence cellular signaling pathways.[6][7] The products of this Grignard reaction can be used to probe these pathways or to design molecules with specific modulatory effects. For instance, alterations in fatty acid and fatty alcohol metabolism have been linked to various disease states, making synthetic analogs valuable research tools.[8]
Data Presentation
The following tables summarize the key reactants, reaction conditions, and expected outcomes for the Grignard reaction with this compound.
Table 1: Reactants and Stoichiometry
| Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Molar Ratio |
| This compound | 321.28 | 10.0 | 1.0 |
| Magnesium Turnings | 24.31 | 24.0 | 2.4 |
| Alkyl/Aryl Bromide (R-Br) | Varies | 22.0 | 2.2 |
| Anhydrous Diethyl Ether | 74.12 | - | Solvent |
Table 2: Reaction Conditions and Typical Yields
| Parameter | Value |
| Reaction Temperature (Grignard Formation) | Room Temperature to 35 °C (Gentle Reflux) |
| Reaction Temperature (Addition to Ester) | 0 °C to Room Temperature |
| Reaction Time (Grignard Formation) | 1 - 2 hours |
| Reaction Time (Addition to Ester) | 2 - 4 hours |
| Typical Yield | 60-80% |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of a tertiary alcohol from this compound using a Grignard reagent.
Safety Precautions: Grignard reagents are highly reactive and sensitive to moisture and protic solvents. All reactions must be conducted under strictly anhydrous conditions in a well-ventilated fume hood. All glassware must be oven- or flame-dried before use. Anhydrous solvents are essential.[9]
Materials and Equipment:
-
Oven-dried, three-necked round-bottom flask
-
Reflux condenser with a calcium chloride drying tube
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
This compound
-
Magnesium turnings
-
Alkyl or Aryl Bromide (e.g., Bromomethane, Bromoethane, Bromobenzene)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Protocol 1: Preparation of the Grignard Reagent
-
Apparatus Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser (with a drying tube), and a dropping funnel, place magnesium turnings (2.4 eq).
-
Initiation: Add a small crystal of iodine to the flask to activate the magnesium surface.
-
Reagent Addition: In the dropping funnel, prepare a solution of the alkyl or aryl bromide (2.2 eq) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and bubbling is observed. Gentle warming with a heat gun may be necessary to start the reaction.
-
Grignard Formation: Once the reaction has started, add the remaining alkyl or aryl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[10] After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent. The solution should appear cloudy and grayish.
Protocol 2: Reaction with this compound
-
Cooling: Cool the freshly prepared Grignard reagent solution in an ice bath.
-
Substrate Addition: In a separate flask, dissolve this compound (1.0 eq) in anhydrous diethyl ether. Add this solution dropwise to the cold Grignard reagent via the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
Protocol 3: Work-up and Purification
-
Quenching: Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of ammonium chloride.[11]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).
-
Washing: Combine the organic extracts and wash them sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield the desired long-chain tertiary alcohol.
Visualizations
Caption: Experimental workflow for the synthesis of a long-chain tertiary alcohol.
Caption: Logical workflow for the role of synthesized compounds in drug development.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Global Long Chain Fatty Alcohols Market Size, Trends, Share, Growth, and Opportunity Forecast, 2023 - 2030 by Congruence Market Insights [congruencemarketinsights.com]
- 5. The effect of lengths of branched-chain fatty alcohols on the efficacy and safety of docetaxel-prodrug nanoassemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Metabolomics in Alcohol Research and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. www1.udel.edu [www1.udel.edu]
- 10. researchgate.net [researchgate.net]
- 11. Lu Le Laboratory: Synthesis of 2-Methyl-2-Hexanol-The Grignard Reaction-Lu Le Laboratory [lulelaboratory.blogspot.com]
Application Notes and Protocols for the Williamson Ether Synthesis of Methyl 2-alkoxytetradecanoates
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the Williamson ether synthesis of a variety of methyl 2-alkoxytetradecanoates, starting from methyl 2-bromotetradecanoate. The Williamson ether synthesis is a robust and versatile method for the formation of ethers via an SN2 reaction between an alkoxide and an alkyl halide.[1][2] In the context of long-chain α-haloesters, this reaction allows for the introduction of diverse alkoxy functionalities, yielding valuable intermediates for various research and development applications. This protocol addresses the specific challenges associated with using a secondary alkyl halide, such as the competing E2 elimination reaction, and provides guidance on optimizing reaction conditions to favor ether formation.[3]
Introduction
The Williamson ether synthesis is a cornerstone of organic synthesis, enabling the formation of a carbon-oxygen-carbon ether linkage. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion acts as the nucleophile, displacing a halide from an alkyl halide.[4] The choice of a strong base is crucial for the quantitative deprotonation of the alcohol to form the reactive alkoxide nucleophile. Common strong bases for this purpose include sodium hydride (NaH) and potassium hydride (KH).[3] The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), to facilitate the SN2 pathway.[5][6]
A primary challenge when using secondary alkyl halides like this compound is the potential for a competing E2 elimination reaction, which leads to the formation of an alkene byproduct.[3] This protocol is designed to minimize this side reaction by carefully selecting the base and controlling the reaction temperature.
Data Presentation
The following table summarizes the expected reactants and products for the Williamson ether synthesis with this compound and a variety of alcohols. Researchers can use this table to document their experimental results, including reaction times, temperatures, and yields, to build a comprehensive dataset for this class of reactions.
| Entry | Alcohol (R-OH) | Alkoxide (R-O⁻Na⁺) | Product (Methyl 2-alkoxytetradecanoate) | Molar Ratio (Alcohol:Bromoester:Base) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methanol | Sodium Methoxide | Methyl 2-methoxytetradecanoate | 1.2 : 1.0 : 1.2 | 25 - 60 | 12 - 24 | |
| 2 | Ethanol | Sodium Ethoxide | Methyl 2-ethoxytetradecanoate | 1.2 : 1.0 : 1.2 | 25 - 60 | 12 - 24 | |
| 3 | n-Propanol | Sodium n-Propoxide | Methyl 2-(n-propoxy)tetradecanoate | 1.2 : 1.0 : 1.2 | 25 - 60 | 12 - 24 | |
| 4 | Isopropanol | Sodium Isopropoxide | Methyl 2-isopropoxytetradecanoate | 1.2 : 1.0 : 1.2 | 25 - 60 | 12 - 24 | |
| 5 | n-Butanol | Sodium n-Butoxide | Methyl 2-(n-butoxy)tetradecanoate | 1.2 : 1.0 : 1.2 | 25 - 60 | 12 - 24 | |
| 6 | Benzyl Alcohol | Sodium Benzoxide | Methyl 2-(benzyloxy)tetradecanoate | 1.2 : 1.0 : 1.2 | 25 - 60 | 12 - 24 |
Experimental Protocols
Materials and Methods
-
This compound (Substrate)
-
Anhydrous Alcohols (Methanol, Ethanol, n-Propanol, Isopropanol, n-Butanol, Benzyl Alcohol)
-
Sodium Hydride (NaH) (60% dispersion in mineral oil) or Potassium Hydride (KH) (30% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF) or Anhydrous Tetrahydrofuran (THF) (Solvent)
-
Diethyl Ether (for extraction)
-
Saturated aqueous ammonium chloride (NH₄Cl) (for quenching)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) (for drying)
-
Silica Gel (for column chromatography)
-
Hexane and Ethyl Acetate (for column chromatography)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (e.g., nitrogen or argon balloon).
General Procedure for the Williamson Ether Synthesis
-
Preparation of the Alkoxide:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an inert gas inlet, add the desired anhydrous alcohol (1.2 equivalents) to anhydrous DMF (or THF) under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved during this step. Ensure proper ventilation.
-
Allow the mixture to stir at 0 °C for 30 minutes, and then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium alkoxide.
-
-
Reaction with this compound:
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF (or THF).
-
Add the solution of the bromoester dropwise to the freshly prepared alkoxide solution at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 25-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from 12 to 24 hours.
-
-
Work-up Procedure:
-
After completion of the reaction (as indicated by TLC), cool the mixture to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and add diethyl ether and water.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
A gradient elution system, starting with hexane and gradually increasing the polarity with ethyl acetate, is recommended.
-
Collect the fractions containing the desired product (as determined by TLC) and concentrate under reduced pressure to yield the pure methyl 2-alkoxytetradecanoate.
-
Visualizations
Reaction Pathway
Caption: Reaction pathway for the two-step Williamson ether synthesis.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis and purification.
Logical Relationship: SN2 vs. E2 Competition
Caption: The competition between SN2 and E2 pathways in the reaction.
References
Application Note: Comprehensive Characterization of Methyl 2-bromotetradecanoate
Audience: Researchers, scientists, and drug development professionals.
Introduction Methyl 2-bromotetradecanoate (CAS No. 16631-25-7) is an alpha-bromo fatty acid methyl ester useful in various organic syntheses.[1][2] Its role as a synthetic intermediate necessitates precise analytical characterization to ensure purity, confirm identity, and determine structural integrity. This document provides detailed protocols for the characterization of this compound using several key analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
Application: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For this compound, GC-MS serves to confirm the molecular weight and elucidate the fragmentation pattern, which is crucial for structural confirmation. The presence of a bromine atom results in a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio), which is a key diagnostic feature in the mass spectrum.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent such as hexane or ethyl acetate.
-
Vortex the solution to ensure homogeneity.
-
If necessary, perform a serial dilution to achieve a final concentration within the instrument's linear range (e.g., 1-10 µg/mL).
-
Transfer the solution to a 2 mL GC vial for analysis.
-
-
Instrumentation (Agilent GC-MS or equivalent):
-
Gas Chromatograph (GC):
-
Column: A non-polar or semi-polar capillary column, such as an HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable. For resolving complex mixtures of fatty acid methyl esters, a more polar column like a HP-88 may be used.[3]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 1 minute.
-
Ramp: Increase to 240 °C at a rate of 10 °C/min.
-
Hold: Maintain at 240 °C for 10 minutes.
-
-
-
Mass Spectrometer (MS):
-
Data Presentation: Expected GC-MS Data
The molecular formula for this compound is C₁₅H₂₉BrO₂. The molecular weight is 320.14 g/mol (using ⁷⁹Br) and 322.14 g/mol (using ⁸¹Br).
| Parameter | Value | Interpretation |
| Expected Retention Time | Varies with system | Dependent on the specific GC column and conditions. |
| Molecular Ion [M]⁺ | m/z 320, 322 | Confirms the molecular weight. The two peaks of nearly equal intensity are characteristic of the presence of one bromine atom. |
| [M-OCH₃]⁺ | m/z 289, 291 | Loss of the methoxy group (-OCH₃) from the ester. |
| [M-COOCH₃]⁺ | m/z 261, 263 | Loss of the carbomethoxy group (-COOCH₃). |
| [M-Br]⁺ | m/z 241 | Loss of the bromine atom. This fragment will not show the isotopic pattern. |
| [CH(Br)COOCH₃]⁺ | m/z 151, 153 | Alpha-cleavage, fragment containing the bromo-ester group. |
Visualization: GC-MS Experimental Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application: NMR spectroscopy is the most definitive method for elucidating the precise molecular structure of an organic compound in solution. ¹H NMR provides information on the number and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton. For this compound, NMR confirms the presence and position of the bromine atom, the methyl ester, and the long alkyl chain.
Experimental Protocol:
-
Sample Preparation:
-
Instrumentation (400 MHz NMR Spectrometer or higher):
-
¹H NMR Spectroscopy:
-
¹³C NMR Spectroscopy:
-
Data Presentation: Predicted NMR Data
Structure: CH₃-(CH₂)₁₁-CH(Br)-COOCH₃
| ¹H NMR Data | ||||
| Assignment | Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -COOCH₃ | a | ~3.75 | Singlet (s) | 3H |
| -CH(Br)- | b | ~4.20 | Triplet (t) | 1H |
| -CH₂-CH(Br)- | c | ~2.05 | Multiplet (m) | 2H |
| -(CH₂)₁₀- | d | ~1.25-1.40 | Broad Multiplet | ~20H |
| -CH₂-CH₃ | e | ~1.29 | Multiplet (m) | 2H |
| -CH₃ | f | ~0.88 | Triplet (t) | 3H |
| ¹³C NMR Data | ||
| Assignment | Carbon | Predicted Chemical Shift (δ, ppm) |
| -C=O | 1 | ~170 |
| -CH(Br)- | 2 | ~47 |
| -COOCH₃ | 1' | ~53 |
| -CH₂-CH(Br)- | 3 | ~34 |
| -CH₂-CH₃ | 13 | ~22.7 |
| -CH₃ | 14 | ~14.1 |
| -(CH₂)ₙ- | 4-12 | ~25-32 (multiple signals) |
Visualization: NMR Structural Correlation
Fourier-Transform Infrared (FTIR) Spectroscopy
Application: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, FTIR is used to confirm the presence of the ester carbonyl group (C=O), the C-O single bonds of the ester, the aliphatic C-H bonds, and the carbon-bromine (C-Br) bond.
Experimental Protocol:
-
Sample Preparation (Neat Liquid):
-
Place one drop of the neat liquid sample directly onto the surface of a salt plate (e.g., KBr or NaCl).
-
Place a second salt plate on top to create a thin liquid film.
-
Mount the plates in the spectrometer's sample holder.
-
-
Instrumentation:
-
Spectrometer: Any modern FTIR spectrometer.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Number of Scans: 16-32 for a good quality spectrum.
-
Resolution: 4 cm⁻¹.
-
Mode: Transmittance or Absorbance.
-
Data Presentation: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2955-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |
| ~1740 | C=O Stretch | Ester Carbonyl |
| 1300-1150 | C-O Stretch | Ester (O-C-C) |
| 690-515 | C-Br Stretch | Bromoalkane[6][7] |
Visualization: FTIR Functional Group Correlation
References
- 1. This compound | 16631-25-7 [amp.chemicalbook.com]
- 2. This compound | 16631-25-7 [chemicalbook.com]
- 3. 3.7. Preparation of Fatty Acid Methyl Esters and GC-MS Analysis [bio-protocol.org]
- 4. Mass spectra of methyl esters of brominated fatty acids and their presence in soft drinks and cocktail syrups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. IR spectrum: Haloalkanes [quimicaorganica.org]
Application Note: Mass Spectrometry of Methyl 2-bromotetradecanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the analysis of Methyl 2-bromotetradecanoate using gas chromatography-mass spectrometry (GC-MS). Due to the limited availability of experimental mass spectral data for this specific compound, this note presents a theoretical fragmentation pattern based on established principles of mass spectrometry for fatty acid methyl esters (FAMEs) and halogenated compounds. A comprehensive experimental protocol for sample preparation, GC-MS analysis, and data acquisition is outlined. Visual representations of the theoretical fragmentation pathway and the experimental workflow are provided to facilitate understanding.
Introduction
This compound is a brominated fatty acid methyl ester of significant interest in various research fields, including organic synthesis and drug development. Mass spectrometry, particularly coupled with gas chromatography, is a powerful technique for the identification and characterization of such compounds.[1][2] Understanding the fragmentation behavior of this compound is crucial for its unambiguous identification in complex matrices. This application note details a theoretical fragmentation pattern and a practical protocol for its analysis by GC-MS.
Predicted Mass Spectrometry Fragmentation
In the absence of a publicly available experimental electron ionization (EI) mass spectrum for this compound, a theoretical fragmentation pathway has been constructed based on the known fragmentation patterns of fatty acid methyl esters and the influence of the electronegative bromine atom at the alpha position.
Upon electron ionization, the molecule is expected to form a molecular ion [M]•+. The presence of bromine, with its two stable isotopes (79Br and 81Br) in nearly equal abundance, will result in a characteristic M/M+2 isotopic pattern for all bromine-containing fragments. The molecular ion of this compound (C15H29BrO2) would therefore appear as a doublet at m/z 320 and 322.
The primary fragmentation pathways for FAMEs involve cleavages at the ester group and along the alkyl chain. For this compound, the following key fragments are predicted:
-
Loss of the methoxy group (-•OCH3): This is a common fragmentation for methyl esters, leading to the formation of an acylium ion.
-
Alpha-cleavage: The bond between C1 and C2 is susceptible to cleavage.
-
McLafferty rearrangement: While typically prominent in FAMEs, the presence of the bromine at the alpha position may influence the likelihood of this rearrangement.
-
Cleavage of the C-Br bond: The carbon-bromine bond is relatively weak and can cleave to lose a bromine radical.
-
Alkyl chain fragmentation: Fragmentation along the C12H25 alkyl chain will produce a series of hydrocarbon fragments.
Predicted Quantitative Data
The following table summarizes the predicted major fragment ions for this compound, their mass-to-charge ratios (m/z), and their proposed structures. The relative abundance is a qualitative prediction.
| m/z (for 79Br) | m/z (for 81Br) | Proposed Fragment Ion | Predicted Relative Abundance |
| 320 | 322 | [CH3(CH2)11CH(Br)COOCH3]•+ (Molecular Ion) | Low |
| 289 | 291 | [CH3(CH2)11CH(Br)CO]+ | Moderate |
| 241 | - | [CH3(CH2)11CHCOOCH3]+ | High |
| 159 | 161 | [CH(Br)COOCH3]+ | Moderate |
| 87 | - | [CH3OCOCH2]+ (from rearrangement) | Moderate |
| 59 | - | [COOCH3]+ | High |
Experimental Protocol
This protocol outlines a general procedure for the analysis of this compound by GC-MS.[3]
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as hexane or dichloromethane.
-
Working Solutions: Prepare a series of dilutions from the stock solution to the desired concentration range for calibration.
-
Derivatization (if starting from 2-bromotetradecanoic acid): If the starting material is the corresponding carboxylic acid, it must be esterified to the methyl ester. A common method is to use a reagent like BF3-methanol or by heating with methanol and a catalytic amount of strong acid.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for FAME analysis.
-
Injector:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Split Ratio: 20:1
-
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Final Hold: Hold at 280 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
Solvent Delay: 3 minutes
-
Data Analysis
-
Acquire the total ion chromatogram (TIC) to determine the retention time of this compound.
-
Extract the mass spectrum at the apex of the chromatographic peak.
-
Identify the molecular ion and major fragment ions. Compare the obtained spectrum with the theoretical fragmentation pattern and any available library spectra.
-
For quantitative analysis, construct a calibration curve using the peak areas of a characteristic ion versus the concentration of the standard solutions.
Visualizations
Fragmentation Pathway
Caption: Theoretical fragmentation of this compound.
Experimental Workflow
Caption: Workflow for GC-MS analysis of this compound.
Conclusion
This application note provides a foundational guide for the mass spectrometric analysis of this compound. While the fragmentation data presented is theoretical, it offers a robust starting point for the identification and characterization of this compound. The detailed experimental protocol provides a practical framework for researchers to implement this analysis in their laboratories. It is recommended that experimental data be acquired to confirm and expand upon the theoretical fragmentation pattern presented herein.
References
Application Note and Protocol: HPLC Purification of Methyl 2-bromotetradecanoate Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-bromotetradecanoate is an alpha-brominated fatty acid ester, a class of compounds that serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and complex lipids. The introduction of a bromine atom at the alpha-position provides a reactive handle for various nucleophilic substitution and coupling reactions. The synthesis of this compound, typically achieved through the bromination of Methyl tetradecanoate or via the Hell-Volhard-Zelinsky reaction of tetradecanoic acid followed by esterification, often results in a crude product containing unreacted starting materials, di-brominated byproducts, and other impurities.[1][2] High-performance liquid chromatography (HPLC) is a robust and versatile technique for the purification of such reaction mixtures, offering high resolution and purity of the final product.[3]
This application note provides detailed protocols for the purification of this compound using both reversed-phase and normal-phase HPLC. The choice between these two modes depends on the specific impurity profile of the crude reaction mixture and the desired scale of purification.
Principles of Separation: Reversed-Phase vs. Normal-Phase HPLC
The selection of the appropriate HPLC mode is critical for achieving optimal separation. The fundamental difference between reversed-phase and normal-phase chromatography lies in the polarity of the stationary and mobile phases.
Experimental Workflow for HPLC Purification
The general workflow for the purification of this compound from a crude reaction mixture involves several key steps, from sample preparation to the analysis of the purified fractions.
References
Troubleshooting & Optimization
Technical Support Center: Bromination of Methyl Tetradecanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of methyl tetradecanoate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during this synthetic procedure.
Troubleshooting Guide
This guide addresses common problems observed during the bromination of methyl tetradecanoate, offering potential causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired α-bromo methyl tetradecanoate | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Inefficient initiation: The radical initiator (e.g., AIBN) has decomposed or was used in an insufficient amount. 3. Presence of inhibitors: Oxygen or other radical scavengers in the reaction mixture can quench the radical chain reaction. | 1. Monitor the reaction progress using TLC or GC-MS and extend the reaction time or slightly increase the temperature if necessary. 2. Use a fresh batch of the radical initiator and ensure the correct stoichiometric amount is added. 3. Degas the solvent and reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) before and during the reaction. |
| Formation of significant amounts of polybrominated products | 1. High local concentration of bromine: This can occur with the use of Br₂ or if NBS is not well-dispersed. 2. Excess of brominating agent: Using a significant excess of N-bromosuccinimide (NBS) can lead to further bromination of the desired product. | 1. Use N-bromosuccinimide (NBS) as the brominating agent, as it provides a low, steady concentration of bromine. Ensure vigorous stirring to maintain a homogeneous mixture.[1] 2. Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of NBS relative to methyl tetradecanoate. |
| Presence of α,β-unsaturated methyl tetradecanoate in the product mixture | 1. Elimination of HBr from the product: This side reaction is favored by high temperatures and the presence of bases. The succinimide byproduct can act as a weak base. | 1. Maintain the reaction temperature as low as feasible for a reasonable reaction rate. 2. During workup, wash the organic phase with a dilute, cold acid solution (e.g., 0.1 M HCl) to neutralize any basic residues before proceeding with further purification. |
| Hydrolysis of the methyl ester to tetradecanoic acid | 1. Presence of water in the reaction mixture: Water can react with the ester, especially in the presence of the HBr byproduct which can act as an acid catalyst for hydrolysis.[2] | 1. Use anhydrous solvents and reagents. Dry the glassware thoroughly before use. 2. Minimize the exposure of the reaction to atmospheric moisture. |
| Reaction fails to initiate | 1. Decomposed initiator: AIBN and other radical initiators have a limited shelf life. 2. UV light source is too weak or of the incorrect wavelength: If using photochemical initiation. | 1. Use a fresh, properly stored batch of the radical initiator. 2. Ensure the UV lamp is functioning correctly and emits at a wavelength that can initiate the desired radical formation (typically in the range of the initiator's absorption). |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for the bromination of methyl tetradecanoate at the α-position?
The most common and selective method for α-bromination of esters like methyl tetradecanoate is a free-radical halogenation using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), under inert conditions. This reaction proceeds via a radical chain mechanism.
Q2: What are the main side reactions to be aware of?
The three primary side reactions are:
-
Polybromination: The formation of α,α-dibromo methyl tetradecanoate. This occurs when the desired monobrominated product reacts further with the brominating agent.
-
Elimination: The α-bromo ester can undergo elimination of hydrogen bromide (HBr) to form methyl 2-tetradecenoate (an α,β-unsaturated ester). This is often promoted by heat or basic conditions.
-
Hydrolysis: The methyl ester functional group can be hydrolyzed to the corresponding carboxylic acid (α-bromotetradecanoic acid) if water is present, particularly with the HBr byproduct acting as a catalyst.
Q3: How can I minimize the formation of polybrominated side products?
To minimize polybromination, it is crucial to control the concentration of the brominating agent. Using N-bromosuccinimide (NBS) is preferred over liquid bromine (Br₂) because it provides a low and constant concentration of bromine in the reaction mixture.[1] Using a stoichiometric amount or only a slight excess of NBS (1.05-1.1 equivalents) is also recommended.
Q4: My product mixture shows a new peak in the GC-MS that I suspect is the α,β-unsaturated ester. How can I confirm this and prevent its formation?
The α,β-unsaturated ester will have a molecular weight that is 81 units (the mass of HBr) less than the desired α-bromo product. You can confirm its presence by analyzing the mass spectrum for the expected molecular ion peak. To prevent its formation, avoid excessive heating and prolonged reaction times. During the workup, a quick wash with a cold, dilute acid can help to neutralize any basic species that might promote elimination.
Q5: Is the hydrolysis of the methyl ester a significant concern under these reaction conditions?
While possible, hydrolysis is generally not the major side reaction if anhydrous conditions are maintained. The hydrogen bromide (HBr) generated as a byproduct can catalyze hydrolysis in the presence of water.[2] Using dry solvents and reagents, and performing the reaction under an inert atmosphere, will significantly reduce the extent of hydrolysis.
Q6: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). For TLC, you can compare the spot of the reaction mixture to a spot of the starting material (methyl tetradecanoate). The product, being more polar, will typically have a lower Rf value. For GC-MS, you can monitor the disappearance of the starting material peak and the appearance of the product peak, while also checking for the formation of side products.
Experimental Protocols
α-Bromination of Methyl Tetradecanoate using NBS and AIBN
This protocol is a representative method for the α-bromination of methyl tetradecanoate.
Materials:
-
Methyl tetradecanoate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous carbon tetrachloride (CCl₄) or another suitable inert solvent (e.g., acetonitrile)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl tetradecanoate (1.0 equivalent) in anhydrous carbon tetrachloride.
-
Degassing: Bubble nitrogen or argon gas through the solution for 15-20 minutes to remove dissolved oxygen.
-
Addition of Reagents: Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (0.05 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) with vigorous stirring under an inert atmosphere. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, saturated aqueous Na₂S₂O₃ solution (to quench any remaining bromine), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure methyl α-bromotetradecanoate.
-
Visualizations
Reaction Pathway and Side Reactions
References
Technical Support Center: Methyl 2-bromotetradecanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of Methyl 2-bromotetradecanoate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
Problem: Low yield of crude this compound after synthesis.
Possible Causes & Solutions:
-
Incomplete Hell-Volhard-Zelinsky (HVZ) Reaction: The bromination of the starting material, tetradecanoic acid or its methyl ester, may be incomplete.
-
Solution: Ensure the reaction is carried out under anhydrous conditions, as moisture can quench the phosphorus trihalide catalyst. Use a slight excess of bromine and the phosphorus catalyst. Extend the reaction time or slightly increase the reaction temperature, but be cautious to avoid side reactions.[1][2][3][4]
-
-
Side Reactions: At elevated temperatures, elimination of HBr can occur, leading to the formation of unsaturated byproducts.[1][4]
-
Solution: Maintain careful control over the reaction temperature. A lower temperature for a longer duration is often preferable to a high temperature for a shorter period.
-
-
Incomplete Esterification: If starting from 2-bromotetradecanoic acid, the esterification reaction with methanol may not have gone to completion.
-
Solution: Use a large excess of methanol and a suitable acid catalyst (e.g., sulfuric acid). Ensure adequate reaction time.
-
Problem: The purified this compound is an oil or does not crystallize properly.
Possible Causes & Solutions:
-
Presence of Impurities: Unreacted starting materials, byproducts, or residual solvents can lower the melting point and inhibit crystallization. Long-chain fatty acid derivatives can sometimes be challenging to crystallize.[5][6]
-
Solution: First, attempt purification by column chromatography to remove the bulk of impurities. Then, proceed with recrystallization.
-
-
Incorrect Recrystallization Solvent: The chosen solvent may be too good a solvent, even at low temperatures, or the compound may be too soluble.
-
Cooling Too Rapidly: Rapid cooling can lead to the formation of an oil or very small crystals that trap impurities.[9]
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
-
Problem: Impurities are still present after a single purification step.
Possible Causes & Solutions:
-
Closely Related Impurities: Some impurities, such as homologous fatty acid esters or positional isomers, may have similar physical properties to the desired product, making separation difficult.
-
Solution: A combination of purification techniques is often necessary. Use column chromatography for initial purification, followed by recrystallization to achieve high purity. For very challenging separations, preparative HPLC may be required.
-
-
Co-elution in Column Chromatography: The chosen mobile phase may not be optimal for separating the target compound from a specific impurity.
-
Solution: Adjust the polarity of the mobile phase. A common mobile phase for normal-phase chromatography of esters is a mixture of a non-polar solvent like hexane or heptane with a more polar solvent like ethyl acetate or dichloromethane. A shallow gradient of the polar solvent can improve separation.[10][11]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities typically include:
-
Unreacted starting materials: Tetradecanoic acid or methyl tetradecanoate.
-
Byproducts of the Hell-Volhard-Zelinsky reaction: Poly-brominated species and unsaturated derivatives formed at high temperatures.
-
Residual solvents: Solvents used in the reaction and workup.
-
Homologous fatty acid esters: If the starting tetradecanoic acid was not pure, other fatty acid esters will be carried through the synthesis.
Q2: Which analytical techniques are best for assessing the purity of this compound?
A2: The most common and effective techniques are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.[12][13][14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to identify and quantify impurities. The proton NMR spectrum is particularly useful for assessing the purity with respect to proton-containing impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for both analytical purity checks and preparative purification.[16]
Q3: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| -OCH₃ | ~3.7 | ~52 |
| CH -Br | ~4.2 | ~45-50 |
| -CH₂ -CH(Br)- | ~2.0-2.2 | ~30-35 |
| -(CH₂ )₁₀- | ~1.2-1.4 | ~22-30 |
| -CH₂ -CH₃ | ~1.2-1.4 | ~22-23 |
| -CH₂-CH₃ | ~0.9 | ~14 |
| C =O | - | ~170 |
Note: These are approximate values and may vary depending on the solvent and instrument used.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes a general procedure for the purification of this compound using flash column chromatography.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 98:2 hexane:ethyl acetate) and gradually increase the polarity if necessary.
-
Procedure: a. Prepare a slurry of silica gel in the initial mobile phase and pack the column. b. Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). c. Load the sample onto the top of the silica gel bed. d. Elute the column with the mobile phase, collecting fractions. e. Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product. f. Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization
This protocol provides a general method for the recrystallization of this compound.
-
Solvent Selection: Test the solubility of the compound in various solvents (e.g., hexane, ethanol, methanol, acetonitrile) to find one in which it is sparingly soluble at room temperature but readily soluble when hot.
-
Procedure: a. Place the impure this compound in an Erlenmeyer flask. b. Add a minimal amount of the chosen hot solvent to dissolve the compound completely. c. If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered. d. Allow the solution to cool slowly to room temperature. e. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield. f. Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent. g. Dry the crystals under vacuum.
Quantitative Data Summary
The following table provides a general overview of expected outcomes. Actual results may vary depending on the specific experimental conditions.
| Parameter | Crude Product | After Column Chromatography | After Recrystallization |
| Purity (by GC-MS) | 50-80% | 90-98% | >99% |
| Yield (overall) | - | 70-90% (recovery from this step) | 80-95% (recovery from this step) |
| Appearance | Yellow to brown oil/solid | Colorless oil or off-white solid | White crystalline solid |
Visualizations
Caption: A typical experimental workflow for the purification and analysis of this compound.
Caption: A decision-making flowchart for troubleshooting the purification of this compound.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 4. byjus.com [byjus.com]
- 5. Crystallization of fats and oils | Blogs | Sonneveld [sonneveld.com]
- 6. Crystallization modifiers in lipid systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. mt.com [mt.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 12. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. gcms.cz [gcms.cz]
- 15. agilent.com [agilent.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Reactions with Methyl 2-bromotetradecanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges and minimizing unwanted byproducts during reactions with Methyl 2-bromotetradecanoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common unwanted byproducts observed in reactions with this compound?
A1: The primary unwanted byproducts are typically the result of competing elimination and substitution reactions, as well as hydrolysis. The most common byproducts include:
-
Methyl 2-tetradecenoate: Formed via an E2 elimination reaction, particularly favored by strong, sterically hindered bases and higher temperatures.[1][2][3]
-
Methyl 2-hydroxytetradecanoate: Arises from the hydrolysis of the carbon-bromine bond.
-
2-Bromotetradecanoic acid: Results from the hydrolysis of the methyl ester group.
-
2-Hydroxytetradecanoic acid: A consequence of the hydrolysis of both the ester and the bromide.
Q2: My reaction is yielding a significant amount of an alkene byproduct. How can I minimize its formation?
A2: The formation of Methyl 2-tetradecenoate is a common issue. To favor the desired SN2 substitution over E2 elimination, consider the following strategies:
-
Choice of Base/Nucleophile: Use a less sterically hindered and more nucleophilic base. For example, in a Williamson ether synthesis, using a primary alkoxide is preferable.[4][5][6]
-
Reaction Temperature: Lowering the reaction temperature generally favors substitution over elimination.[7]
-
Solvent: The choice of solvent can influence the reaction pathway. Aprotic polar solvents are generally preferred for SN2 reactions.[7]
Q3: I am attempting to synthesize an α-amino ester, but I am observing multiple alkylations on the amine. How can I achieve mono-alkylation?
A3: Direct amination of α-bromo esters can be challenging due to the increased nucleophilicity of the resulting α-amino ester, which can lead to over-alkylation. To achieve selective mono-alkylation, consider using a protected form of the amine nucleophile, such as in the Gabriel synthesis, which utilizes potassium phthalimide.[8][9] This method prevents multiple substitutions and provides a clean route to the desired α-amino acid after deprotection.
Q4: How can I detect the presence of the common byproducts in my reaction mixture?
A4: A combination of chromatographic and spectroscopic techniques can be employed:
-
Thin-Layer Chromatography (TLC): A quick method to visualize the presence of multiple components in your reaction mixture. The alkene byproduct will typically have a higher Rf value than the more polar starting material and alcohol byproduct.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The formation of the alkene byproduct, Methyl 2-tetradecenoate, can be confirmed by the appearance of vinyl proton signals in the region of 5.5-7.5 ppm. The α-proton of the desired substitution product will appear in a different region, typically around 4-5 ppm.
-
¹³C NMR: The presence of sp² hybridized carbons from the alkene will be evident in the 120-140 ppm region.
-
-
Infrared (IR) Spectroscopy: The C=C stretch of the alkene byproduct will appear around 1650 cm⁻¹.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to separate and identify the different components in your reaction mixture by their mass-to-charge ratio.
Troubleshooting Guides
Issue 1: Predominance of Elimination Byproduct (Methyl 2-tetradecenoate)
This guide will help you troubleshoot and minimize the formation of the unwanted alkene byproduct.
Troubleshooting Workflow
Caption: Troubleshooting workflow for minimizing elimination byproducts.
Quantitative Data: Substitution vs. Elimination
The ratio of substitution (SN2) to elimination (E2) is highly dependent on the reaction conditions. The following table provides a general guide.
| Factor | Condition Favoring SN2 | Condition Favoring E2 |
| Base/Nucleophile | Strong, non-hindered (e.g., CH₃O⁻) | Strong, hindered (e.g., (CH₃)₃CO⁻) |
| Temperature | Lower temperatures | Higher temperatures |
| Substrate | Primary > Secondary > Tertiary | Tertiary > Secondary > Primary |
| Solvent | Polar aprotic (e.g., DMSO, DMF) | Less polar or protic solvents can favor E2 |
Experimental Protocol: Purification of Methyl 2-alkoxytetradecanoate from Alkene Byproduct
-
Reaction Work-up: After the reaction is complete, quench the reaction with a suitable reagent (e.g., water or a saturated aqueous solution of ammonium chloride).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity with ethyl acetate). The less polar alkene byproduct will elute first, followed by the desired, more polar ether product.
-
Monitoring: Monitor the fractions by TLC to identify the separated products.
-
-
Characterization: Confirm the purity and identity of the isolated product using NMR and/or GC-MS.
Issue 2: Hydrolysis of Ester and/or Bromide
Hydrolysis can be a significant side reaction if water is present in the reaction mixture, especially under basic or acidic conditions.
Logical Relationship of Hydrolysis Byproducts
Caption: Potential hydrolysis pathways for this compound.
Preventative Measures and Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Formation of 2-Bromotetradecanoic acid | Presence of water and base/acid. | Use anhydrous solvents and reagents. If a basic workup is required, perform it at low temperatures and minimize the exposure time. |
| Formation of Methyl 2-hydroxytetradecanoate | Presence of water. | Ensure all glassware, solvents, and reagents are thoroughly dried. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of 2-Hydroxytetradecanoic acid | Significant water contamination and prolonged reaction times or harsh workup conditions. | Strictly adhere to anhydrous reaction conditions. Purify the desired product before any further steps that might induce hydrolysis. |
Experimental Protocol: Analysis of Hydrolysis Byproducts by ¹H NMR
-
This compound (Starting Material): Look for the characteristic methoxy singlet at ~3.7 ppm and the α-proton multiplet at ~4.2 ppm.
-
2-Bromotetradecanoic acid: The methoxy singlet will disappear, and a broad singlet for the carboxylic acid proton will appear downfield (>10 ppm). The α-proton will still be present around 4.2 ppm.
-
Methyl 2-hydroxytetradecanoate: The α-proton will shift upfield to ~4.0 ppm, and a broad singlet for the hydroxyl proton will be present (its chemical shift is concentration and solvent dependent). The methoxy singlet at ~3.7 ppm will remain.
-
2-Hydroxytetradecanoic acid: The methoxy singlet will be absent, and both the carboxylic acid and hydroxyl protons will be present as broad singlets. The α-proton will be shifted upfield to ~4.0 ppm.
References
- 1. CK12-Foundation [flexbooks.ck12.org]
- 2. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
Technical Support Center: Optimizing Reaction Conditions for Methyl 2-bromotetradecanoate Alkylation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the alkylation of Methyl 2-bromotetradecanoate.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the alkylation of this compound?
A1: The alkylation of this compound is a nucleophilic substitution reaction. A nucleophile, typically a carbanion generated from an active methylene compound like diethyl malonate, attacks the carbon atom bearing the bromine atom. This results in the displacement of the bromide ion and the formation of a new carbon-carbon bond, yielding a substituted tetradecanoate derivative.
Q2: What are the most critical factors to control for a successful alkylation reaction?
A2: The most critical factors include the choice of base, solvent, reaction temperature, and the purity of the reactants. The base must be strong enough to deprotonate the nucleophile without causing significant side reactions. The solvent needs to solubilize the reactants and facilitate the reaction. Temperature control is crucial for managing the reaction rate and minimizing side products.
Q3: Can I use other nucleophiles besides diethyl malonate?
A3: Yes, other nucleophiles can be used, such as the enolates of other malonic esters, acetoacetic esters, or cyanoacetic esters. The choice of nucleophile will determine the structure of the final product after potential subsequent steps like hydrolysis and decarboxylation.
Q4: How does the long alkyl chain of this compound affect the reaction?
A4: The long C14 alkyl chain can decrease the reactivity of the electrophile due to steric hindrance and may reduce the solubility of the reactants in certain polar solvents. Consequently, longer reaction times and potentially higher temperatures might be necessary compared to the alkylation of shorter-chain α-bromo esters.[1] Efficient stirring is also crucial to ensure proper mixing in potentially heterogeneous reaction mixtures.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the alkylation of this compound in a question-and-answer format.
| Problem | Potential Cause | Troubleshooting & Optimization |
| Low or No Product Yield | 1. Inactive Base: The base (e.g., NaH, K₂CO₃) may be old or have been exposed to moisture. 2. Insufficiently Strong Base: The chosen base is not strong enough to fully deprotonate the nucleophile. 3. Low Reaction Temperature: The reaction is too slow at the current temperature. 4. Impure Reactants: Impurities in this compound or the nucleophile can inhibit the reaction. | 1. Use fresh, anhydrous base. For NaH, ensure it is properly handled under an inert atmosphere. 2. Switch to a stronger base. For C-alkylation with malonic esters, sodium hydride (NaH) is often more effective than potassium carbonate.[1] 3. Gradually increase the reaction temperature in 10-20°C increments and monitor the reaction progress by TLC or GC-MS. Refluxing in a suitable solvent like THF may be necessary.[1][2] 4. Ensure the purity of all reactants. Purify this compound by distillation if necessary.[1] |
| Formation of Side Products | 1. Dialkylation: The mono-alkylated product reacts with another molecule of the enolate. 2. Elimination (E2): The base promotes the elimination of HBr to form an unsaturated ester. 3. Hydrolysis of Ester: Presence of water can lead to the hydrolysis of the methyl ester. | 1. Use a slight excess of the nucleophile (e.g., 1.1-1.2 equivalents). Add the this compound slowly to the reaction mixture to maintain its low concentration.[1] 2. Use a non-hindered base. Lowering the reaction temperature can also favor substitution over elimination. 3. Ensure all glassware is flame-dried and use anhydrous solvents. |
| Reaction Stalls or is Incomplete | 1. Poor Solubility: The long alkyl chain may cause the reactants or intermediates to precipitate out of solution. 2. Deactivation of Nucleophile: The enolate may not be stable over long reaction times at elevated temperatures. 3. Product Inhibition: The salt byproduct (e.g., NaBr) may coat the reactants, preventing further reaction. | 1. Choose a solvent that can better solubilize the long-chain ester, such as THF or DMF.[2] 2. Add the base in portions or use a stronger base to ensure complete and rapid deprotonation. 3. Ensure vigorous stirring throughout the reaction. |
Experimental Protocols
Protocol 1: Alkylation of this compound with Diethyl Malonate
This protocol describes a general procedure for the C-alkylation of this compound using diethyl malonate as the nucleophile and sodium hydride as the base.
Materials:
-
This compound
-
Diethyl malonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel, nitrogen inlet
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 equivalents, washed with anhydrous hexanes to remove mineral oil).
-
Enolate Formation: Suspend the sodium hydride in anhydrous THF. To this suspension, add diethyl malonate (1.1 equivalents) dropwise at 0°C. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the malonate enolate.[2]
-
Alkylation: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the enolate solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.[2]
-
Work-up: After the reaction is complete, cool the mixture to 0°C and quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Partition the mixture between diethyl ether and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: GC-MS Analysis of the Reaction Mixture
This protocol provides a starting point for the analysis of the reaction mixture to monitor the consumption of starting material and the formation of the product.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
GC-MS Parameters:
-
Inlet Temperature: 280°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes
-
Ramp to 280°C at 15°C/min
-
Hold at 280°C for 10 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 50-550
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the aliquot with a few drops of saturated NH₄Cl solution.
-
Extract with 1 mL of diethyl ether.
-
Dry the organic layer with a small amount of anhydrous MgSO₄.
-
Transfer the solution to a GC vial for analysis.
Visualizations
Caption: Experimental workflow for the alkylation of this compound.
Caption: Logical workflow for troubleshooting low yield in the alkylation reaction.
References
Technical Support Center: Purification of Methyl 2-bromotetradecanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-bromotetradecanoate. The following sections detail methods for removing impurities and offer specific experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of this compound?
A1: Common impurities largely depend on the synthetic route. If prepared via a Hell-Volhard-Zelinsky reaction of tetradecanoic acid followed by esterification with methanol, you can expect the following:
-
Unreacted tetradecanoic acid: The starting carboxylic acid may not have fully reacted.
-
Poly-brominated species: Over-bromination can lead to the formation of di- or tri-brominated esters.
-
Residual catalyst: Traces of the bromination catalyst (e.g., phosphorus tribromide) or esterification catalyst (e.g., sulfuric acid) may be present.
-
Unreacted bromine: Excess bromine from the bromination step.
-
Byproducts from side reactions: High temperatures during the Hell-Volhard-Zelinsky reaction can sometimes lead to the formation of β-unsaturated carboxylic acids.
Q2: What are the primary methods for purifying this compound?
A2: The three main purification techniques suitable for this compound are:
-
Vacuum Distillation: Ideal for separating compounds with different boiling points. This is effective for removing less volatile impurities like unreacted carboxylic acid and catalyst residues, as well as more volatile impurities.
-
Column Chromatography: A highly versatile technique that separates compounds based on their polarity. This is particularly useful for removing closely related impurities such as poly-brominated species.
-
Recrystallization: A technique for purifying solid compounds. While this compound is often an oil at room temperature, this method can sometimes be employed at low temperatures or if the crude product is a solid.
Q3: How can I remove acidic impurities before proceeding with more advanced purification?
A3: A simple and effective way to remove acidic impurities like unreacted tetradecanoic acid and residual acid catalysts is through an aqueous workup. This typically involves dissolving the crude product in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and washing it with a mild base such as a saturated sodium bicarbonate solution. The acidic impurities will be converted to their corresponding salts and partition into the aqueous layer, which can then be separated.
Troubleshooting Guides
Vacuum Distillation
| Problem | Possible Cause | Solution |
| Bumping or uneven boiling | Lack of boiling chips or inadequate stirring. | Add a few boiling chips or a magnetic stir bar to the distillation flask before heating. |
| Product decomposition | The distillation temperature is too high. | Increase the vacuum (lower the pressure) to reduce the boiling point of the product. Ensure the heating mantle is not set to an excessively high temperature. |
| Poor separation of fractions | Inefficient fractionating column or incorrect heating rate. | Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column). Heat the distillation flask slowly and steadily to allow for proper equilibration between the liquid and vapor phases. |
| Product solidifies in the condenser | The condenser water is too cold, or the product has a high melting point. | Use warmer water in the condenser or turn off the water flow periodically to allow the product to melt and flow into the receiving flask. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of product and impurities | Incorrect eluent system (solvent polarity is too high or too low). | Optimize the eluent system using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of 0.25-0.35 for the desired product. A common starting point for long-chain esters is a mixture of hexane and ethyl acetate. |
| Cracking or channeling of the silica gel bed | Improperly packed column. | Pack the column carefully as a slurry to ensure a homogenous bed. Avoid letting the column run dry. |
| Product elutes too quickly or too slowly | Eluent polarity is too high or too low, respectively. | If the product elutes too quickly (high Rf), decrease the polarity of the eluent (e.g., increase the proportion of hexane). If it elutes too slowly (low Rf), increase the polarity (e.g., increase the proportion of ethyl acetate). |
| Tailing of spots on TLC and broad peaks during column chromatography | The compound is interacting too strongly with the silica gel, or the sample is overloaded. | Add a small amount of a slightly more polar solvent (e.g., a few drops of acetic acid if the compound is acidic, or triethylamine if it is basic) to the eluent. Ensure the amount of crude material loaded onto the column is appropriate for the column size (typically 1-5% of the silica gel weight). |
Recrystallization
| Problem | Possible Cause | Solution |
| Product "oils out" instead of crystallizing | The solution is supersaturated, or the cooling rate is too fast. The boiling point of the solvent may be higher than the melting point of the solute. | Add a small amount of additional solvent to the hot solution. Allow the solution to cool more slowly. If necessary, scratch the inside of the flask with a glass rod to induce crystallization. Choose a solvent with a lower boiling point. |
| No crystals form upon cooling | The solution is not saturated enough, or the compound is very soluble in the chosen solvent. | Evaporate some of the solvent to concentrate the solution and then allow it to cool again. If crystals still do not form, the solvent is likely unsuitable. Try a different solvent or a solvent mixture. |
| Low recovery of the purified product | Too much solvent was used, or the crystals are partially soluble in the cold wash solvent. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the wash solvent is ice-cold and use it sparingly. |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This method is suitable for separating this compound from non-volatile or significantly less volatile impurities.
Methodology:
-
Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum source with a pressure gauge.
-
Place the crude this compound into the distillation flask along with a magnetic stir bar.
-
Slowly and carefully apply vacuum to the system.
-
Once the desired vacuum is reached and stable, begin heating the distillation flask gently with a heating mantle.
-
Collect the fraction that distills at the expected boiling point for this compound under the applied pressure.
-
Monitor the temperature and pressure throughout the distillation to ensure a clean separation.
Quantitative Data (Estimated for this compound):
| Parameter | Value |
| Boiling Point | ~130-135 °C at 0.5 mmHg |
| Expected Purity | >95% (depending on impurities) |
| Typical Yield | 70-90% |
Note: The boiling point is an estimate based on similar compounds and will vary with the exact pressure.
Protocol 2: Purification by Flash Column Chromatography
This protocol is effective for separating this compound from impurities with similar boiling points but different polarities.
Methodology:
-
Eluent Selection: Using TLC, determine an appropriate solvent system. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.3 for the product.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Add a layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. Alternatively, load the concentrated sample directly onto the column.
-
Elution: Begin eluting with the chosen solvent system, applying gentle pressure (e.g., with a pump or compressed air).
-
Fraction Collection: Collect the eluent in fractions and monitor the composition of each fraction by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Quantitative Data (Typical Parameters):
| Parameter | Value |
| Stationary Phase | Silica gel (230-400 mesh) |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (e.g., 95:5 to 90:10 v/v) |
| Expected Purity | >98% |
| Typical Yield | 80-95% |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purifying this compound.
Troubleshooting Grignard reaction failure with Methyl 2-bromotetradecanoate
Technical Support Center: Grignard Reaction Troubleshooting
This guide provides troubleshooting information and frequently asked questions for researchers encountering issues with Grignard reactions, specifically involving the formation and use of a Grignard reagent from Methyl 2-bromotetradecanoate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Grignard reaction with this compound fails to initiate. What are the common causes?
A1: Failure to initiate is a frequent issue in Grignard synthesis. The primary causes are:
-
Presence of Moisture: Grignard reagents are extremely sensitive to moisture and will react with even trace amounts of water.[1][2][3] This is why all glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried overnight) and all solvents and reagents must be anhydrous.[4][5]
-
Inactive Magnesium Surface: Magnesium metal is typically coated with a passivating layer of magnesium oxide (MgO), which prevents it from reacting with the alkyl halide.[5][6][7] This layer must be removed or bypassed. Effective activation methods include crushing the magnesium turnings to expose a fresh surface, or using chemical activators like a small crystal of iodine or a few drops of 1,2-dibromoethane.[8][9][10]
-
Impure Starting Materials: Impurities in the this compound, such as acidic contaminants or residual water, can quench the Grignard reagent as it forms.[5][11]
Q2: My reaction started, indicated by heat and bubbling, but it resulted in a low yield or a complex mixture of byproducts. What went wrong?
A2: This is a critical issue when working with functionalized halides like this compound. The ester functional group within your starting material is also reactive toward the Grignard reagent.
-
Intermolecular Side Reactions: Once the Grignard reagent is formed (let's call it "R-MgBr"), it is a potent nucleophile. It can attack the electrophilic carbonyl carbon of another molecule of the starting ester, this compound.[12][13] This leads to dimerization or polymerization and consumes both the starting material and the desired Grignard reagent.
-
Wurtz-Type Coupling: The Grignard reagent can react with the starting alkyl bromide in a side reaction known as Wurtz coupling, which forms a dimer.[10][14] This can be minimized by the slow, controlled addition of the alkyl halide to the magnesium suspension, keeping the concentration of the halide low.[15]
-
Improper Temperature Control: Grignard reactions are exothermic. Allowing the temperature to rise uncontrollably increases the rate of side reactions.[2] For functionalized Grignard reagents, the reaction is often performed at very low temperatures (e.g., -78 °C) to enhance the stability of the reagent and minimize unwanted reactions with the ester group.[16][17]
Q3: How can I confirm that my Grignard reagent has formed successfully and determine its concentration?
A3: Visual confirmation (disappearance of magnesium, gentle reflux) is a good sign, but quantifying the reagent is crucial for subsequent steps. The concentration of the active Grignard reagent can be determined by titration.[6] Common methods include:
-
Titration with Menthol: A solution of a known concentration of a weighable, anhydrous protic reagent like menthol is titrated with the Grignard solution using a color indicator such as 1,10-phenanthroline.[18]
-
Titration with Diphenylacetic Acid: The Grignard solution is titrated against a known amount of diphenylacetic acid in THF. The endpoint is indicated by a persistent yellow color.[18]
-
Iodine Titration: A solution of iodine in THF with lithium chloride can be titrated with the Grignard reagent until the brown color disappears.[19]
Q4: What is the optimal solvent for this reaction, and does it make a difference?
A4: The choice of solvent is critical. Ethereal, aprotic solvents are required to stabilize the Grignard reagent.[2][20]
-
Tetrahydrofuran (THF): Often the preferred solvent as it is better at stabilizing the Grignard reagent complex than diethyl ether, especially for less reactive halides.[14]
-
Diethyl Ether (Et₂O): Also a common choice. Its lower boiling point can make it easier to control the reaction temperature during initiation. The solvent MUST be anhydrous, as any protic impurity will destroy the reagent.[3][4]
Data Presentation: Protocol Comparison
The table below summarizes key parameters for a typical failed Grignard protocol versus a recommended, optimized protocol for this compound.
| Parameter | Typical Failed Protocol | Recommended Optimized Protocol | Rationale for Optimization |
| Temperature | Room Temp to Reflux (40-66 °C) | -78 °C to -50 °C | Low temperatures are crucial to stabilize the functionalized Grignard reagent and prevent it from reacting with the ester group of the starting material.[16][17] |
| Mg Activation | None or minimal | Mechanical crushing and/or chemical activation (I₂, 1,2-dibromoethane) | Ensures removal of the passivating MgO layer, allowing the reaction to initiate efficiently.[6][8][10] |
| Reagent Addition | Rapid or bulk addition | Slow, dropwise addition of dilute halide solution | Minimizes side reactions like Wurtz coupling by keeping the concentration of the alkyl halide low.[15] |
| Solvent Condition | Standard reagent grade THF | Anhydrous THF (e.g., distilled from Na/benzophenone) | Absolutely critical to prevent quenching of the highly basic Grignard reagent by water.[1][3] |
| Atmosphere | Open to air or CaCl₂ tube | Inert atmosphere (Nitrogen or Argon) | Prevents reaction with atmospheric moisture and oxygen.[8][21] |
Experimental Protocol: Optimized Grignard Formation
This protocol details a method for the low-temperature formation of the Grignard reagent from this compound, designed to minimize side reactions.
1. Preparation and Setup:
-
All glassware (three-neck round-bottom flask, dropping funnel, condenser) must be rigorously dried in an oven at >120°C overnight or flame-dried under vacuum.
-
Assemble the glassware while hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.[5]
-
Equip the flask with a magnetic stir bar.
2. Magnesium Activation and Initiation:
-
To the flask, add magnesium turnings (1.2 equivalents).
-
Add a single, small crystal of iodine.[15]
-
In the dropping funnel, prepare a dilute solution of this compound (1.0 equivalent) in anhydrous THF.
-
Add a small portion (~5%) of the halide solution to the vigorously stirring magnesium suspension.
-
Gently warm the spot where the halide was added with a heat gun until the brown color of the iodine disappears, indicating initiation. The solution may become slightly cloudy.[5]
3. Grignard Reagent Formation:
-
Once initiation is confirmed, cool the reaction flask to -78 °C using a dry ice/acetone bath.
-
Add the remainder of the this compound solution dropwise from the dropping funnel over 1-2 hours. Maintain the internal temperature below -70 °C throughout the addition.[16]
-
After the addition is complete, allow the mixture to stir at -78 °C for an additional hour.
4. Quantification and Use:
-
The resulting cloudy, grey-to-brown solution is the Grignard reagent.
-
(Optional but recommended) Determine the molarity of the Grignard reagent by titrating an aliquot.[18][22]
-
The reagent should be used immediately in the subsequent reaction, maintaining low temperatures as required for the next step.
Visualization: Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common failures in the Grignard reaction.
Caption: Troubleshooting logic for Grignard reaction failure.
References
- 1. fiveable.me [fiveable.me]
- 2. brainly.com [brainly.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Grignard reagent - Wikipedia [en.wikipedia.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. homework.study.com [homework.study.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. Sciencemadness Discussion Board - Grignard successes and failures - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 14. reddit.com [reddit.com]
- 15. benchchem.com [benchchem.com]
- 16. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 17. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 21. reddit.com [reddit.com]
- 22. scribd.com [scribd.com]
Technical Support Center: Scaling Up the Synthesis of Methyl 2-bromotetradecanoate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of Methyl 2-bromotetradecanoate. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during laboratory and pilot-scale production.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for the synthesis of this compound is a two-step process. The first step involves the alpha-bromination of tetradecanoic acid (myristic acid) via the Hell-Volhard-Zelinsky (HVZ) reaction.[1][2][3] This is followed by the esterification of the resulting 2-bromotetradecanoic acid with methanol to yield the final product. Alternatively, the reaction can be quenched with methanol directly to produce the ester in a one-pot synthesis.[4][5]
Q2: What are the key safety precautions to consider when handling the reagents for this synthesis?
A2: The synthesis of this compound involves several hazardous reagents. Bromine is highly corrosive, toxic, and volatile. Phosphorus tribromide is also corrosive and reacts violently with water. Both should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6]
Q3: What are the typical yields for the synthesis of this compound?
A3: Yields can vary depending on the specific reaction conditions and scale. However, yields for the alpha-bromination of fatty acids using the Hell-Volhard-Zelinsky reaction are generally in the range of 80-90%.[4] A subsequent esterification step should also proceed with high efficiency.
Q4: Can N-bromosuccinimide (NBS) be used as a brominating agent instead of liquid bromine?
A4: Yes, N-bromosuccinimide (NBS) can be used as a catalyst or brominating agent in the alpha-bromination of carboxylic acids.[7] Using NBS can sometimes offer advantages in terms of easier handling and improved safety compared to liquid bromine.
Troubleshooting Guide
Scaling up the synthesis of this compound can present several challenges. This guide addresses common issues and provides potential solutions.
| Problem | Potential Cause | Recommended Solution(s) |
| Low Yield of 2-bromotetradecanoic acid | Incomplete reaction. | - Ensure all reagents are dry, as moisture can inhibit the reaction. - For larger scale reactions, increase the reaction time. - Ensure efficient stirring to maintain a homogeneous reaction mixture. - Use a slight excess of bromine and phosphorus tribromide. |
| Side reactions. | - Maintain the reaction temperature carefully. Excessively high temperatures can lead to the formation of β-unsaturated byproducts through elimination of HBr.[3][8] | |
| Reaction is sluggish or does not initiate | Insufficient activation of the carboxylic acid. | - Ensure the phosphorus tribromide is of good quality and added correctly. - A small amount of red phosphorus can be used as a catalyst. |
| Low reaction temperature. | - Gently warm the reaction mixture to the recommended temperature to initiate the reaction. | |
| Formation of poly-brominated byproducts | Excess bromine or prolonged reaction time at high temperatures. | - Carefully control the stoichiometry of bromine. - Monitor the reaction progress using techniques like GC or TLC to avoid over-bromination. |
| Solidification of the reaction mixture | Tetradecanoic acid and its derivatives have melting points above room temperature. | - Perform the reaction at a temperature above the melting point of the starting material and product. - Consider using a suitable solvent to maintain a solution, although the classical HVZ reaction is often run neat. |
| Difficulties in purification | High boiling point of the product and presence of viscous byproducts. | - For larger scales, vacuum distillation is the preferred method for purification.[4] - Column chromatography can be used for smaller scales or for achieving very high purity. |
| Low yield in the esterification step | Incomplete esterification. | - Use an excess of methanol to drive the equilibrium towards the product. - Use an acid catalyst (e.g., sulfuric acid, hydrogen chloride generated in situ from acetyl chloride and methanol) to accelerate the reaction.[9][10] |
| Hydrolysis of the acyl bromide intermediate. | - If performing a one-pot synthesis, ensure the reaction mixture is anhydrous before adding methanol. |
Experimental Protocols
Method 1: Two-Step Synthesis via Hell-Volhard-Zelinsky Reaction and Subsequent Esterification
Step 1: Synthesis of 2-Bromotetradecanoic Acid
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HBr fumes), add tetradecanoic acid (1.0 eq).
-
Reagent Addition: Gently heat the flask to melt the tetradecanoic acid. Add a catalytic amount of red phosphorus or a small amount of phosphorus tribromide (PBr₃, ~0.1 eq).
-
Bromination: Slowly add bromine (1.1 eq) dropwise from the dropping funnel. The reaction is exothermic and will produce hydrogen bromide gas. Maintain the reaction temperature between 80-100°C.
-
Reaction Completion: After the addition of bromine is complete, continue to stir the reaction mixture at 100°C for 12-24 hours, or until the evolution of HBr ceases. The reaction time may need to be extended for larger scales.
-
Work-up: Cool the reaction mixture. The crude 2-bromotetradecanoic acid can be purified by vacuum distillation.
Step 2: Synthesis of this compound
-
Esterification: To the purified 2-bromotetradecanoic acid (1.0 eq) in a round-bottom flask, add an excess of methanol (5-10 eq) and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reaction: Reflux the mixture for 4-6 hours.
-
Work-up and Purification: Cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate), wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify by vacuum distillation.
Method 2: One-Pot Synthesis of this compound
-
Reaction Setup and Bromination: Follow steps 1-4 from Method 1 for the synthesis of 2-bromotetradecanoic acid.
-
Esterification: After the bromination is complete, cool the reaction mixture. Carefully and slowly add an excess of anhydrous methanol (5-10 eq) to the reaction flask. This reaction is exothermic.
-
Reaction Completion: Stir the mixture at room temperature or gently heat to reflux for 2-4 hours to ensure complete esterification.
-
Work-up and Purification: Follow the work-up and purification procedure described in Step 2 of Method 1.
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Starting Material | Tetradecanoic Acid (Myristic Acid) | --- |
| Brominating Agent | Bromine (Br₂) or N-Bromosuccinimide (NBS) | NBS can be used as a catalyst or reagent.[7] |
| Catalyst (HVZ) | Red Phosphorus or Phosphorus Tribromide (PBr₃) | Catalytic amounts are typically sufficient. |
| Molar Ratio (Br₂ : Acid) | 1.1 - 1.5 : 1 | A slight excess of bromine is often used. |
| Reaction Temperature (Bromination) | 80 - 120°C | Higher temperatures may lead to side reactions.[7] |
| Reaction Time (Bromination) | 12 - 24 hours | Longer times may be needed for larger scales. |
| Esterification Agent | Methanol | Anhydrous methanol is preferred for the one-pot synthesis. |
| Esterification Catalyst | Sulfuric Acid, HCl (from Acetyl Chloride) | Catalytic amounts are sufficient.[9][10] |
| Typical Yield (Overall) | 70 - 90% | Dependent on reaction scale and purification method. |
| Purification Method | Vacuum Distillation | Preferred for scalable synthesis.[4] |
Visualizations
Experimental Workflow: Two-Step Synthesis
Caption: Workflow for the two-step synthesis of this compound.
Logical Relationship: Troubleshooting Low Yield
Caption: Common causes and consequences leading to low reaction yield.
References
- 1. The product formed during Hell-Volhard-Zelinsky reaction is [allen.in]
- 2. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 5. youtube.com [youtube.com]
- 6. This compound | 16631-25-7 [amp.chemicalbook.com]
- 7. CN109503354A - A kind of preparation method of alpha-brominated aliphatic ester - Google Patents [patents.google.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of Methyl 2-bromotetradecanoate and Methyl 2-chlorotetradecanoate in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of Methyl 2-bromotetradecanoate and Methyl 2-chlorotetradecanoate in the context of bimolecular nucleophilic substitution (SN2) reactions. The choice of leaving group is a critical parameter in the synthesis of complex molecules, and understanding the relative reactivity of these two common intermediates is essential for reaction design and optimization.
Executive Summary
This compound is significantly more reactive than Methyl 2-chlorotetradecanoate in SN2 reactions. This heightened reactivity is primarily due to the superior leaving group ability of the bromide ion compared to the chloride ion. Two key factors contribute to this difference:
-
Carbon-Halogen Bond Strength: The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. A weaker bond requires less energy to break, leading to a lower activation energy for the reaction.
-
Leaving Group Stability: The bromide anion (Br-) is larger and more polarizable than the chloride anion (Cl-). This allows the negative charge to be dispersed over a larger volume, resulting in a more stable and thus better leaving group.
These factors collectively contribute to a faster reaction rate for the bromo derivative under identical conditions.
Data Presentation: Relative Reactivity in SN2 Reactions
| Compound | Leaving Group | Relative Rate of Reaction (Illustrative) |
| Methyl 2-chlorotetradecanoate | -Cl | 1 |
| This compound | -Br | ~50 - 100 |
This data is an approximation based on the generally observed higher reactivity of alkyl bromides in SN2 reactions and is intended for comparative purposes.
Experimental Protocol: Comparative Reactivity via Finkelstein Reaction
The Finkelstein reaction is a classic SN2 process that can be employed to compare the reactivity of the two title compounds by attempting to substitute the existing halogen with iodide.[3][4][5] The rate of formation of the precipitated sodium halide (NaCl or NaBr) provides a direct measure of the reaction rate.
Objective: To compare the relative rates of reaction of this compound and Methyl 2-chlorotetradecanoate with sodium iodide in acetone.
Materials:
-
This compound
-
Methyl 2-chlorotetradecanoate
-
Sodium iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Test tubes and a test tube rack
-
Water bath
-
Stopwatch
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
TLC developing chamber
-
Appropriate eluent for TLC (e.g., a mixture of hexanes and ethyl acetate)
-
UV lamp for TLC visualization
Procedure:
-
Prepare two separate solutions by dissolving equimolar amounts of this compound and Methyl 2-chlorotetradecanoate in anhydrous acetone in separate, labeled test tubes.
-
In a third test tube, prepare a saturated solution of sodium iodide in anhydrous acetone.
-
Place all three test tubes in a water bath maintained at a constant temperature (e.g., 50°C).
-
Once the solutions have reached thermal equilibrium, add an equal volume of the sodium iodide solution to each of the substrate-containing test tubes simultaneously and start the stopwatch.
-
Observe the test tubes for the formation of a precipitate. Sodium chloride and sodium bromide are insoluble in acetone, while sodium iodide is soluble.[3]
-
Record the time at which a precipitate first becomes visible in each test tube.
-
To monitor the reaction progress more quantitatively, at regular time intervals (e.g., every 5 minutes), withdraw a small aliquot from each reaction mixture and spot it on a TLC plate.[6][7][8]
-
Spot the starting materials as references on the same TLC plate.
-
Develop the TLC plate in an appropriate eluent system.
-
Visualize the spots under a UV lamp and compare the disappearance of the starting material spot and the appearance of a new product spot (Methyl 2-iodotetradecanoate) for each reaction.
Expected Results:
A precipitate of sodium bromide (NaBr) will form significantly faster in the test tube containing this compound compared to the formation of sodium chloride (NaCl) in the test tube with Methyl 2-chlorotetradecanoate. The TLC analysis will correspondingly show a faster consumption of the starting material for the bromo-ester.
Visualization of the Reaction Mechanism
The following diagrams illustrate the logical workflow of the reactivity comparison and the mechanism of the SN2 reaction.
Caption: Logical workflow for comparing the reactivity of the two esters.
Caption: The concerted SN2 reaction mechanism showing backside attack.
References
- 1. quora.com [quora.com]
- 2. ocw.uci.edu [ocw.uci.edu]
- 3. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. grokipedia.com [grokipedia.com]
- 6. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 7. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Alternatives for Methyl 2-bromotetradecanoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-bromotetradecanoate, an α-bromo ester, is a valuable reagent in organic synthesis, primarily utilized for the formation of carbon-carbon bonds to produce β-hydroxy esters and their derivatives. These motifs are crucial building blocks in the synthesis of a wide range of pharmaceuticals and biologically active molecules. However, the classical zinc-mediated Reformatsky reaction, the archetypal transformation for α-bromo esters, is not the only available method. This guide provides an objective comparison of alternative reagents and synthetic strategies to this compound, supported by experimental data and detailed protocols, to inform the selection of the most appropriate method for a given synthetic challenge.
Core Application of this compound: The Reformatsky Reaction
The primary application of this compound is in the Reformatsky reaction, where it reacts with an aldehyde or ketone in the presence of zinc to form a β-hydroxy ester.[1] The key intermediate is a zinc enolate, which is less reactive than a Grignard reagent or a lithium enolate, thus preventing side reactions with the ester functionality.[1]
Alternative Reagents and Methodologies
Several alternative approaches exist for the synthesis of β-hydroxy esters and related compounds, each with its own set of advantages and disadvantages in terms of reactivity, selectivity, and substrate scope. The primary alternatives to the classical zinc-based Reformatsky reaction using this compound are:
-
Samarium(II) Iodide-Mediated Reformatsky-Type Reactions: Utilizing a more reactive metal to generate the enolate.[2]
-
The Darzens Condensation: A base-catalyzed reaction to form α,β-epoxy esters (glycidic esters).[3]
-
The Aldol Reaction: A base or acid-catalyzed reaction of an ester enolate with a carbonyl compound.
Data Presentation: A Comparative Overview
The following tables summarize typical reaction conditions and yields for the synthesis of β-hydroxy esters using this compound and its alternatives. While direct comparative data for this compound across all methodologies is scarce in the literature, the data presented is based on reactions with analogous long-chain α-bromoesters or representative examples to provide a comparative framework.
Table 1: Comparison of Methods for the Synthesis of a Representative β-Hydroxy Ester
| Method | Reagents | Carbonyl Compound | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Classical Reformatsky | This compound, Zinc | Benzaldehyde | Toluene/Ether | Not Specified | Reflux | ~52 (representative) | [This guide] |
| SmI₂-Mediated Reaction | 3-(2-bromoacetyl)oxazolidinone | Geranial | THF | 1 hour | -78 | 73 | [4] |
| Darzens Condensation | α-chloroacetate | Aromatic Aldehydes | Acetonitrile | 16 hours | 25 | High Conversion | [5] |
| Aldol Reaction (LDA) | Methyl Tetradecanoate, LDA | Benzaldehyde | THF | 2-4 hours | -78 to rt | Moderate to Good | [This guide] |
Note: The yields for the classical Reformatsky and Aldol reactions with long-chain esters can be variable and are highly dependent on the specific substrates and reaction conditions. The data for the SmI₂-mediated and Darzens reactions are based on similar, but not identical, substrates and are provided for comparative purposes.
Experimental Protocols
Protocol 1: Classical Reformatsky Reaction
Reaction: this compound + Benzaldehyde → Methyl 3-hydroxy-2-dodecyl-3-phenylpropanoate
Materials:
-
This compound
-
Zinc dust, activated
-
Benzaldehyde
-
Anhydrous Toluene
-
Anhydrous Diethyl Ether
-
1 M Hydrochloric Acid
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask with reflux condenser and dropping funnel
-
Magnetic stirrer and heating mantle
Procedure:
-
Activate zinc dust by stirring with a small amount of iodine in a flame-dried flask until the iodine color disappears. Allow to cool under a nitrogen atmosphere.
-
To the activated zinc (1.5 eq), add anhydrous toluene.
-
In a dropping funnel, prepare a solution of this compound (1.0 eq) and benzaldehyde (1.2 eq) in a mixture of anhydrous toluene and diethyl ether.
-
Add a small portion of the solution from the dropping funnel to the zinc suspension and gently heat to initiate the reaction.
-
Once the reaction has started (indicated by a color change or gentle reflux), add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux for an additional 1-2 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the excess zinc has dissolved.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Samarium(II) Iodide-Mediated Reformatsky-Type Reaction
Reaction: Long-chain α-bromoester + Aldehyde → β-Hydroxy ester
Materials:
-
Samarium(II) iodide (SmI₂) solution in THF (0.1 M)
-
Long-chain α-bromoester (e.g., this compound)
-
Aldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated Ammonium Chloride solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Schlenk flask and syringe techniques
Procedure: [4]
-
In a flame-dried Schlenk flask under an argon atmosphere, cool a solution of SmI₂ in THF (2.2 eq) to -78 °C.
-
In a separate flask, prepare a solution of the long-chain α-bromoester (1.0 eq) in anhydrous THF.
-
Add the α-bromoester solution dropwise to the cooled SmI₂ solution and stir for 5 minutes.
-
In another flask, prepare a solution of the aldehyde (1.2 eq) in anhydrous THF.
-
Add the aldehyde solution dropwise to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C for 1 hour, monitoring by TLC.
-
Quench the reaction at -78 °C by the addition of saturated ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Protocol 3: Darzens Condensation
Reaction: this compound + Benzaldehyde → Methyl 2-dodecyl-3-phenyloxirane-2-carboxylate
Materials:
-
This compound
-
Benzaldehyde
-
Sodium ethoxide
-
Anhydrous Ethanol
-
Ice-cold water
-
Diethyl Ether
-
Anhydrous Sodium Sulfate
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium metal (1.0 eq) in anhydrous ethanol to prepare a solution of sodium ethoxide.
-
Cool the sodium ethoxide solution to 0 °C in an ice bath.
-
In the dropping funnel, prepare a mixture of this compound (1.0 eq) and benzaldehyde (1.0 eq).
-
Add the mixture dropwise to the cooled sodium ethoxide solution with vigorous stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours to overnight, monitoring by TLC.
-
Pour the reaction mixture into ice-cold water.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting glycidic ester by column chromatography.
Protocol 4: Aldol Reaction of a Long-Chain Ester
Reaction: Methyl tetradecanoate + Benzaldehyde → Methyl 3-hydroxy-2-dodecyl-3-phenylpropanoate
Materials:
-
Methyl tetradecanoate
-
Lithium diisopropylamide (LDA) solution in THF
-
Benzaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated Ammonium Chloride solution
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve Methyl tetradecanoate (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add a solution of LDA (1.1 eq) in THF to the ester solution and stir for 30-60 minutes at -78 °C to form the lithium enolate.
-
Add a solution of benzaldehyde (1.2 eq) in anhydrous THF dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quench the reaction by adding saturated ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the β-hydroxy ester by column chromatography.
Mandatory Visualization
Caption: Comparative workflows for the synthesis of β-hydroxy esters.
Caption: Logical comparison of alternative synthetic strategies.
Concluding Remarks
The choice of reagent and methodology to replace or supplement the use of this compound depends on several factors, including the desired product, the functional groups present in the substrates, and the desired reaction efficiency.
-
The classical Reformatsky reaction remains a reliable method, particularly when mild conditions are required to tolerate sensitive functional groups.
-
Samarium(II) iodide-mediated reactions offer a powerful alternative, often providing higher yields and faster reaction times, although the stoichiometric use of the expensive and air-sensitive SmI₂ can be a drawback.[2][4]
-
The Darzens condensation provides direct access to α,β-epoxy esters, which are versatile intermediates for further transformations.[3][6] However, it requires a strong base, which may not be compatible with all substrates.
-
The Aldol reaction of the corresponding ester enolate is a fundamental and powerful C-C bond-forming reaction. The use of strong, non-nucleophilic bases like LDA allows for the selective formation of the ester enolate, but requires strictly anhydrous and inert conditions.
For researchers and drug development professionals, understanding the nuances of each of these alternatives is crucial for the efficient and successful synthesis of complex molecular targets. This guide provides a foundational comparison to aid in this decision-making process.
References
- 1. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 2. Samarium Diiodide-Mediated Reactions in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Darzens reaction - Wikipedia [en.wikipedia.org]
- 4. air.unimi.it [air.unimi.it]
- 5. Development of Organocatalytic Darzens Reactions Exploiting the Cyclopropenimine Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
A Comparative Guide to the Spectral Data of Methyl 2-bromotetradecanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectral data for Methyl 2-bromotetradecanoate against its unsubstituted analog, Methyl tetradecanoate, and a shorter-chain counterpart, Methyl 2-bromohexanoate. The inclusion of these alternatives offers a clear perspective on the influence of the bromine substituent and alkyl chain length on the spectral characteristics. All quantitative data is summarized in structured tables for straightforward comparison. Detailed experimental protocols for the acquisition of the cited spectral data are also provided.
Spectral Data Comparison
The following tables summarize the key spectral data for this compound (predicted), Methyl tetradecanoate (experimental), and Methyl 2-bromohexanoate (experimental).
¹H NMR Spectral Data (Predicted vs. Experimental, 500 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound (Predicted) | ~4.25 | Triplet | 1H | CH-Br |
| 3.75 | Singlet | 3H | O-CH₃ | |
| ~2.05 | Multiplet | 2H | CH₂ adjacent to CH-Br | |
| 1.20-1.40 | Multiplet | 20H | -(CH₂)₁₀- | |
| 0.88 | Triplet | 3H | Terminal CH₃ | |
| Methyl tetradecanoate (Experimental) | 3.67 | Singlet | 3H | O-CH₃ |
| 2.30 | Triplet | 2H | α-CH₂ | |
| 1.62 | Quintet | 2H | β-CH₂ | |
| 1.20-1.40 | Multiplet | 20H | -(CH₂)₁₀- | |
| 0.88 | Triplet | 3H | Terminal CH₃ | |
| Methyl 2-bromohexanoate (Experimental) | 4.21 | Triplet | 1H | CH-Br |
| 3.76 | Singlet | 3H | O-CH₃ | |
| 2.00-2.15 | Multiplet | 2H | CH₂ adjacent to CH-Br | |
| 1.40-1.55 | Multiplet | 2H | -CH₂- | |
| 0.92 | Triplet | 3H | Terminal CH₃ |
¹³C NMR Spectral Data (Predicted vs. Experimental, 125 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound (Predicted) | ~170 | C=O |
| ~52 | O-CH₃ | |
| ~45 | CH-Br | |
| ~34 | CH₂ adjacent to CH-Br | |
| 22-32 | -(CH₂)₁₀- | |
| ~14 | Terminal CH₃ | |
| Methyl tetradecanoate (Experimental) | 174.3 | C=O |
| 51.4 | O-CH₃ | |
| 34.1 | α-CH₂ | |
| 22.7-31.9 | -(CH₂)₁₁- | |
| 14.1 | Terminal CH₃ | |
| Methyl 2-bromohexanoate (Experimental) | 170.2 | C=O |
| 52.8 | O-CH₃ | |
| 46.1 | CH-Br | |
| 33.8 | CH₂ adjacent to CH-Br | |
| 26.5 | -CH₂- | |
| 22.0 | -CH₂- | |
| 13.7 | Terminal CH₃ |
Mass Spectrometry Data (EI-MS)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| This compound (Predicted) | 320/322 (isotopes) | 241 (M-Br), 289/291 (M-OCH₃), 59 (COOCH₃) |
| Methyl tetradecanoate (Experimental) | 242 | 211 (M-OCH₃), 199, 143, 87, 74 (McLafferty rearrangement) |
| Methyl 2-bromohexanoate (Experimental) | 208/210 (isotopes) | 129 (M-Br), 177/179 (M-OCH₃), 59 (COOCH₃) |
IR Spectral Data (cm⁻¹)
| Compound | C=O Stretch | C-O Stretch | C-H Stretch | C-Br Stretch |
| This compound (Predicted) | ~1740 | ~1170 | 2850-2960 | ~650 |
| Methyl tetradecanoate (Experimental) | 1742 | 1169 | 2853, 2924 | - |
| Methyl 2-bromohexanoate (Experimental) | 1739 | 1165 | 2860-2960 | 658 |
Experimental Protocols
The following are generalized protocols for the acquisition of the spectral data presented. Actual experimental conditions may vary.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the fatty acid methyl ester is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 500 MHz NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-32.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: -10 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096.
-
-
Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
2. Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification. A dilute solution of the analyte in a volatile organic solvent (e.g., hexane or dichloromethane) is injected.
-
Gas Chromatography Parameters:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Initial temperature of 100 °C, ramped to 280 °C at 10 °C/min.
-
Carrier Gas: Helium.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-500.
-
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.
3. Infrared (IR) Spectroscopy
-
Sample Preparation: A drop of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Visualization of Workflow
The following diagram illustrates the logical workflow for the acquisition and comparative analysis of spectral data for fatty acid methyl esters.
Caption: Workflow for spectral data acquisition and comparative analysis.
Validating the Structure of Methyl 2-bromotetradecanoate Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural confirmation of synthetic compounds is paramount. This guide provides a comparative overview of standard analytical techniques for validating the structure of Methyl 2-bromotetradecanoate and its derivatives. It includes expected spectroscopic data, detailed experimental protocols, and visual workflows to aid in the confirmation of these alpha-bromo fatty acid esters.
Spectroscopic and Chromatographic Data Comparison
The structural validation of this compound relies on a combination of spectroscopic and chromatographic techniques. The following table summarizes the expected data from ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. These values are based on the known chemical shifts and fragmentation patterns of similar long-chain fatty acid esters and alpha-halogenated compounds.
| Analytical Technique | Expected Observations for this compound | Alternative Derivative (e.g., Methyl 2-chlorotetradecanoate) |
| ¹H NMR (CDCl₃, 400 MHz) | ~ 4.2 ppm (t, 1H, -CH(Br)-) ~ 3.7 ppm (s, 3H, -OCH₃) ~ 2.0 ppm (m, 2H, -CH₂-CH(Br)-) ~ 1.2-1.4 ppm (m, 20H, -(CH₂)₁₀-) ~ 0.9 ppm (t, 3H, -CH₃) | ~ 4.1 ppm (t, 1H, -CH(Cl)-) ~ 3.7 ppm (s, 3H, -OCH₃) ~ 2.0 ppm (m, 2H, -CH₂-CH(Cl)-) ~ 1.2-1.4 ppm (m, 20H, -(CH₂)₁₀-) ~ 0.9 ppm (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | ~ 170 ppm (C=O) ~ 52 ppm (-OCH₃) ~ 45 ppm (-CH(Br)-) ~ 34 ppm (-CH₂-CH(Br)-) ~ 22-32 ppm (-(CH₂)₁₀-) ~ 14 ppm (-CH₃) | ~ 170 ppm (C=O) ~ 52 ppm (-OCH₃) ~ 50 ppm (-CH(Cl)-) ~ 33 ppm (-CH₂-CH(Cl)-) ~ 22-32 ppm (-(CH₂)₁₀-) ~ 14 ppm (-CH₃) |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 320 & 322 (approx. 1:1 ratio) Key Fragments: [M-OCH₃]⁺, [M-Br]⁺, McLafferty rearrangement products | Molecular Ion (M⁺): m/z 276 & 278 (approx. 3:1 ratio) Key Fragments: [M-OCH₃]⁺, [M-Cl]⁺, McLafferty rearrangement products |
| IR Spectroscopy (liquid film) | ~ 2920, 2850 cm⁻¹ (C-H stretch) ~ 1740 cm⁻¹ (C=O stretch, ester) ~ 1200 cm⁻¹ (C-O stretch, ester) ~ 650 cm⁻¹ (C-Br stretch) | ~ 2920, 2850 cm⁻¹ (C-H stretch) ~ 1740 cm⁻¹ (C=O stretch, ester) ~ 1200 cm⁻¹ (C-O stretch, ester) ~ 730 cm⁻¹ (C-Cl stretch) |
Experimental Protocols
A robust validation of this compound's structure begins with its synthesis and subsequent purification, followed by analysis using the techniques mentioned above.
Synthesis of this compound via Hell-Volhard-Zelinsky Reaction and Esterification
The Hell-Volhard-Zelinsky reaction is a well-established method for the α-bromination of carboxylic acids.[1][2][3][4][5] This is typically followed by an esterification step to yield the final product.
Step 1: α-Bromination of Tetradecanoic Acid
-
To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add tetradecanoic acid (1 equivalent) and a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃, 0.1 equivalents).
-
Heat the mixture to 80°C with stirring.
-
Slowly add bromine (1.1 equivalents) dropwise from the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.
-
After the addition is complete, continue heating the mixture at 80-90°C for 12-24 hours, or until the red-brown color of bromine disappears.
-
Cool the reaction mixture to room temperature. The crude product is 2-bromotetradecanoyl bromide.
Step 2: Esterification to this compound
-
Carefully and slowly add methanol (5-10 equivalents) to the crude 2-bromotetradecanoyl bromide at 0°C (ice bath). This reaction is highly exothermic and will generate HBr gas.
-
After the initial vigorous reaction subsides, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours to ensure complete esterification.
-
Cool the reaction mixture and pour it into a separatory funnel containing water and a non-polar organic solvent (e.g., diethyl ether or ethyl acetate).
-
Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Analytical Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Dissolve approximately 5-10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the spectra and compare the chemical shifts, splitting patterns, and integration values with the expected values in the table above.
Mass Spectrometry (MS)
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Acquire the mass spectrum, paying close attention to the molecular ion region to observe the characteristic isotopic pattern of bromine (M⁺ and M+2 peaks of nearly equal intensity).
-
Analyze the fragmentation pattern to identify key structural fragments.
Infrared (IR) Spectroscopy
-
If the sample is a liquid, place a drop between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
If the sample is a solid, prepare a KBr pellet or a mull.
-
Acquire the IR spectrum using an FTIR spectrometer.
-
Identify the characteristic absorption bands for the ester functional group (C=O and C-O stretching) and the alkyl chain (C-H stretching).
Visualizing the Validation Workflow
The following diagrams illustrate the logical workflow for the synthesis and structural validation of this compound.
Caption: Synthesis workflow for this compound.
Caption: Workflow for the structural validation of the synthesized product.
Conclusion
The structural validation of this compound and its derivatives is a multi-step process requiring careful synthesis, purification, and comprehensive spectroscopic analysis. By comparing the experimentally obtained data with the expected values and patterns outlined in this guide, researchers can confidently confirm the identity and purity of their target compounds. The provided protocols and workflows serve as a practical resource for professionals in organic synthesis and drug development.
References
Benchmarking Methyl 2-bromotetradecanoate Against Other Alkylating Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkylating agents are a cornerstone in the arsenal of anticancer therapeutics, exerting their cytotoxic effects by covalently modifying cellular macromolecules, most notably DNA.[1] This modification disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[2] The clinical utility of classical alkylating agents can be hampered by a lack of specificity, leading to off-target toxicities. This has driven the exploration of novel alkylating compounds with potentially improved therapeutic indices.
This guide provides a comparative benchmark for Methyl 2-bromotetradecanoate against several well-established alkylating agents. While this compound is known as a versatile intermediate in organic synthesis[3], its performance as a primary alkylating agent in a therapeutic context is not well-documented in publicly available literature. As an α-bromo ester, it is expected to exhibit alkylating activity.[4] This guide aims to provide a framework for its evaluation by presenting performance data of established agents and detailing the necessary experimental protocols for a comprehensive comparison.
Mechanism of Action of Alkylating Agents
Alkylating agents function by forming highly reactive electrophilic intermediates that covalently bind to nucleophilic sites on cellular macromolecules. The primary target for these agents is the N7 position of guanine in DNA. This alkylation can lead to several cytotoxic outcomes:
-
DNA Strand Breakage: The alkylated guanine base can be excised by DNA repair enzymes, leading to single-strand breaks.[1]
-
Abnormal Base Pairing: Alkylated guanine may mispair with thymine during DNA replication, resulting in mutations.
-
DNA Cross-linking: Bifunctional alkylating agents possess two reactive groups and can form covalent bonds between two different guanine bases, either on the same strand (intrastrand) or on opposite strands (interstrand). Interstrand cross-links are particularly cytotoxic as they prevent the unwinding of the DNA double helix, thereby halting replication and transcription.[5]
These DNA damage events trigger cellular stress responses, including cell cycle arrest, and if the damage is irreparable, apoptosis.
Figure 1: General signaling pathway of alkylating agents leading to apoptosis.
Performance Comparison of Standard Alkylating Agents
The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting a biological function, such as cell proliferation. The following tables summarize the reported IC50 values for several standard alkylating agents across various cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions.[6]
Table 1: IC50 Values of Common Alkylating Agents in Various Cancer Cell Lines
| Alkylating Agent | Cell Line | Cancer Type | Exposure Time (hours) | IC50 (µM) |
| Cisplatin | A549 | Lung Carcinoma | 24 | 10.91[7] |
| A549 | Lung Carcinoma | 48 | 7.49[7] | |
| A2780 | Ovarian Cancer | Not Specified | ~5-10[8] | |
| Ov-car | Ovarian Cancer | Not Specified | ~10-20[8] | |
| Cyclophosphamide | Raw 264.7 | Monocyte Macrophage | 48 | 145.44 (µg/ml)[9] |
| Melphalan | RPMI8226 | Multiple Myeloma | Not Specified | 8.9[10] |
| HL60 | Promyelocytic Leukemia | Not Specified | 3.78[10] | |
| THP1 | Acute Monocytic Leukemia | Not Specified | 6.26[10] | |
| Temozolomide | A172 | Glioblastoma | 72 | 14.1[11] |
| LN229 | Glioblastoma | 72 | 14.5[11] | |
| SF268 | Glioblastoma | 72 | 147.2[11] | |
| SK-N-SH | Neuroblastoma | 72 | 234.6[11] | |
| U87 | Glioblastoma | 72 | 230.0[12] |
Experimental Protocols
To benchmark this compound, a series of standardized in vitro assays should be conducted. The following are detailed protocols for key experiments.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the alkylating agent that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[13]
-
Drug Treatment: Expose the cells to a serial dilution of the alkylating agent for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.[14]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.45 mg/ml and incubate for 1-4 hours at 37°C.[14] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[15]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent reagent) to dissolve the formazan crystals.[14]
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Figure 2: Experimental workflow for the MTT cytotoxicity assay.
DNA Damage Assessment (Comet Assay)
Objective: To quantify DNA single- and double-strand breaks induced by the alkylating agent.
Methodology:
-
Cell Treatment: Treat cells with the alkylating agent for a defined period.
-
Cell Embedding: Embed the treated cells in low-melting-point agarose on a microscope slide.
-
Lysis: Lyse the cells with a high-salt detergent solution to remove membranes and proteins, leaving behind "nucleoids" of naked DNA.[1]
-
Alkaline Unwinding: Incubate the slides in an alkaline buffer to unwind the DNA, exposing single-strand breaks.[16]
-
Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail".
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head.
DNA Interstrand Cross-linking Assay (Modified Comet Assay)
Objective: To quantify the formation of DNA interstrand cross-links (ICLs) induced by a bifunctional alkylating agent.
Methodology:
-
Cell Treatment: Treat cells with the alkylating agent for a defined period.
-
Irradiation: After treatment, expose the cells to a fixed dose of ionizing radiation (e.g., X-rays) to introduce a known number of random single-strand breaks.[17]
-
Comet Assay Protocol: Follow the standard comet assay protocol (lysis, unwinding, electrophoresis, staining).
-
Data Analysis: The presence of ICLs will impede the migration of the irradiated DNA fragments, resulting in a smaller comet tail compared to cells treated with radiation alone. The degree of tail reduction is proportional to the frequency of ICLs.
Conclusion
This guide provides a comparative framework for evaluating the potential of this compound as an alkylating agent. While direct experimental data for this compound is currently lacking in the public domain, the provided data on established alkylating agents such as cisplatin, cyclophosphamide, melphalan, and temozolomide offer a robust benchmark for comparison. The detailed experimental protocols for cytotoxicity and DNA damage assessment will enable researchers to generate the necessary data to position this compound within the broader landscape of alkylating agents and to elucidate its potential as a novel therapeutic candidate. Future studies should focus on generating these key performance metrics for a direct and comprehensive comparison.
References
- 1. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [bio-protocol.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound | 16631-25-7 [amp.chemicalbook.com]
- 4. α-Halo carboxylic acids and esters - Wikipedia [en.wikipedia.org]
- 5. Sensing and Processing of DNA Interstrand Crosslinks by the Mismatch Repair Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Cytotoxicity Study of Cyclophosphamide, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical modification of melphalan as a key to improving treatment of haematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Temozolomide Resistance in Glioblastoma Cell Lines: Implication of MGMT, MMR, P-Glycoprotein and CD133 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. atcc.org [atcc.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 17. Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Synthesis of Methyl 2-bromotetradecanoate: Yields and Methodologies
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Methyl 2-bromotetradecanoate, a valuable building block in organic synthesis, can be prepared through several methods. This guide provides a comparative analysis of two primary synthetic routes: the Hell-Volhard-Zelinsky (HVZ) reaction followed by esterification, and the direct α-bromination of methyl tetradecanoate using N-bromosuccinimide (NBS).
Comparison of Synthetic Yields
The selection of a synthetic route often hinges on the achievable yield. Below is a summary of reported yields for the synthesis of this compound and analogous long-chain α-bromo esters via the two main methods.
| Synthesis Method | Starting Material | Reported Yield | Reference Compound |
| Hell-Volhard-Zelinsky (HVZ) followed by Esterification | Tetradecanoic Acid | ~85% | Generic α-bromo ester[1] |
| α-Bromination with N-Bromosuccinimide (NBS) | Methyl Tetradecanoate | Not specified | General method for carbonyl compounds |
Experimental Protocols
Detailed methodologies are crucial for the replication and optimization of synthetic procedures. The following are representative experimental protocols for the two synthetic routes.
Method 1: Hell-Volhard-Zelinsky (HVZ) Reaction followed by Esterification
This classical method involves the α-bromination of a carboxylic acid using bromine and a phosphorus catalyst, followed by esterification of the resulting α-bromo acyl halide.[4][5]
Step 1: α-Bromination of Tetradecanoic Acid
A mixture of tetradecanoic acid and a catalytic amount of red phosphorus is treated with bromine. The reaction mixture is heated to initiate the reaction, which results in the formation of 2-bromotetradecanoyl bromide. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the intermediate acyl bromide.
Step 2: Esterification
The crude 2-bromotetradecanoyl bromide is then reacted with methanol. This reaction is often performed by quenching the HVZ reaction mixture with an alcohol instead of water.[1] This directly yields this compound. The product is then purified by distillation under reduced pressure.
Method 2: α-Bromination of Methyl Tetradecanoate with N-Bromosuccinimide (NBS)
This method allows for the direct bromination of the α-position of an ester.[2][3] It often employs a radical initiator.
Reaction Procedure
Methyl tetradecanoate is dissolved in a suitable anhydrous solvent, such as carbon tetrachloride. N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, are added to the solution. The reaction mixture is then heated to reflux to initiate the radical chain reaction. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration. The filtrate is then washed with aqueous solutions to remove any remaining impurities, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to yield the crude product. Purification is typically achieved by column chromatography or distillation.
Logical Workflow for Method Selection
The choice between these two synthetic pathways depends on several factors, including the availability of starting materials, desired yield, and reaction conditions. The following diagram illustrates a logical workflow for selecting the most appropriate method.
Caption: Logical workflow for selecting a synthesis method for this compound.
References
A Comparative Guide to Isotopic Labeling Strategies for Fatty Acid Research: Featuring Methyl 2-bromotetradecanoate as a Potential Precursor
In the intricate field of metabolic research, the precise tracking of molecules is paramount to understanding their roles in biological processes. Isotopic labeling, a technique where atoms in a molecule are replaced with their heavier, non-radioactive counterparts, has become an indispensable tool for elucidating the metabolic fate of fatty acids. This guide provides a comparative overview of established methods for fatty acid labeling and explores the potential application of Methyl 2-bromotetradecanoate as a precursor for generating isotopically labeled tetradecanoic acid.
Exploring the Potential of this compound
While direct isotopic labeling studies utilizing this compound are not extensively documented in current literature, its chemical structure lends itself to a hypothetical synthetic pathway for producing isotopically labeled tetradecanoic acid (myristic acid). This would likely involve a two-step process: first, the substitution of the bromine atom with an isotopically labeled group (e.g., ¹³C-methyl Grignard reagent), followed by the hydrolysis of the methyl ester to yield the labeled fatty acid. This approach, while chemically plausible, must be weighed against its potential complexities and the biological impact of any residual or metabolized bromine.
Established Alternatives for Fatty Acid Labeling
Researchers currently have access to a robust toolkit of fatty acid tracers. The choice of tracer is contingent on the specific research question, the biological system under investigation, and the available analytical instrumentation. The most common alternatives include stable isotope-labeled, radioisotope-labeled, and fluorescently-labeled fatty acids.
-
Stable Isotope-Labeled Fatty Acids: Considered the gold standard for metabolic flux analysis, these tracers (e.g., ¹³C- or ²H-labeled palmitate) are metabolically indistinguishable from their endogenous counterparts.[1] Their non-radioactive nature makes them safe for in vivo studies in humans.[2] Detection is typically achieved through mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1][2]
-
Radioisotope-Labeled Fatty Acids: Historically, radioisotopes like ¹⁴C and ³H have been instrumental in metabolic research.[3][4] These tracers offer high sensitivity and are detected via scintillation counting.[5] However, their use is limited by safety concerns associated with radioactivity.
-
Fluorescently-Labeled Fatty Acids: These analogs, such as those tagged with BODIPY or NBD, allow for the visualization of fatty acid uptake and distribution within live cells using fluorescence microscopy.[6][7] While powerful for imaging, the fluorescent tag can potentially alter the metabolic behavior of the fatty acid.[6]
Comparative Analysis of Fatty Acid Labeling Methods
The following table provides a summary of the key characteristics of different fatty acid labeling approaches, including a prospective assessment of a this compound-derived tracer.
| Feature | This compound (Hypothetical) | Stable Isotope-Labeled Fatty Acids | Radioisotope-Labeled Fatty Acids | Fluorescently-Labeled Fatty Acids |
| Principle | Chemical synthesis of a labeled fatty acid from a brominated precursor. | Direct incorporation of a fatty acid containing heavy isotopes (e.g., ¹³C, ²H).[2] | Incorporation of a fatty acid containing radioactive isotopes (e.g., ¹⁴C, ³H).[4] | Incorporation of a fatty acid tagged with a fluorescent molecule.[7] |
| Detection Method | Mass Spectrometry (MS), NMR | Mass Spectrometry (MS), NMR[2] | Scintillation Counting, Autoradiography[8] | Fluorescence Microscopy, Flow Cytometry[] |
| In Vivo Human Use | Not established; potential toxicity concerns.[10][11] | Yes, considered safe.[2] | No, due to radioactivity. | Limited, potential for altered metabolism and toxicity. |
| Metabolic Perturbation | Potential for alteration due to bromine's presence and metabolic byproducts.[10][12] | Minimal to none; tracers are metabolically similar to endogenous molecules.[1] | Minimal, at tracer concentrations. | Possible, the bulky fluorescent tag can affect protein binding and metabolism.[6] |
| Primary Application | Metabolic flux analysis (prospective). | Gold standard for metabolic flux analysis.[2][13] | Historically used for pathway tracing.[4] | Live-cell imaging of lipid trafficking and localization.[6] |
| Advantages | Potential for novel synthetic routes. | High biological relevance, safe for in vivo use.[1][2] | High sensitivity. | Enables real-time visualization in living cells.[] |
| Disadvantages | Synthetic complexity, potential toxicity of brominated compounds, not yet validated.[10][11] | Requires sophisticated and expensive analytical equipment (MS, NMR).[2] | Safety hazards and disposal issues. | The fluorescent tag may alter the molecule's biological activity.[6] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Labeling with Stable Isotope-Labeled Fatty Acids
This protocol outlines the general steps for tracing the metabolic fate of fatty acids in cultured cells.
-
Cell Seeding: Plate cells in multi-well plates to achieve approximately 80% confluency at the time of the experiment.
-
Preparation of Labeling Medium: Prepare a stock solution of the stable isotope-labeled fatty acid (e.g., [U-¹³C₁₆]palmitic acid) complexed to fatty acid-free bovine serum albumin (BSA). Dilute the stock solution into the cell culture medium to the desired final concentration.[2]
-
Metabolic Labeling: Remove the standard growth medium, wash the cells with phosphate-buffered saline (PBS), and add the prepared labeling medium.[14] Incubate for a specific time course (e.g., 0, 1, 4, 8, 24 hours).[14]
-
Cell Harvest and Lipid Extraction: At each time point, wash the cells with ice-cold PBS and quench metabolism by adding ice-cold methanol. Scrape the cells and transfer them to a glass tube for lipid extraction using a method such as the Folch or Bligh-Dyer procedure.[2][5]
-
Sample Analysis: Analyze the lipid extracts by mass spectrometry to determine the incorporation of the isotopic label into various lipid species.[15]
Protocol 2: Hypothetical Synthesis of [¹³C]-Tetradecanoic Acid from this compound
This protocol is a conceptual outline for the chemical synthesis of a labeled fatty acid.
-
Grignard Reaction: React an isotopically labeled methyl magnesium halide (e.g., ¹³CH₃MgI) with this compound in an appropriate solvent like diethyl ether. This would substitute the bromine atom with the ¹³C-methyl group.
-
Hydrolysis: Hydrolyze the resulting methyl ester using a base (e.g., sodium hydroxide) followed by acidification to yield the free [¹³C]-tetradecanoic acid.
-
Purification: Purify the final product using techniques such as column chromatography or recrystallization.
-
Characterization: Confirm the structure and isotopic enrichment of the synthesized fatty acid using NMR and mass spectrometry.
Visualizing Experimental Workflows
The following diagrams illustrate a hypothetical workflow for the synthesis and use of a labeled fatty acid derived from this compound, and a standard workflow for a stable isotope tracing experiment.
Caption: Hypothetical synthesis of labeled tetradecanoic acid.
Caption: In vitro stable isotope labeling workflow.
Conclusion
The study of fatty acid metabolism is crucial for understanding health and disease. While stable isotope-labeled fatty acids remain the preferred choice for metabolic flux analysis due to their biological fidelity and safety, the exploration of novel precursors and synthetic routes is a valuable endeavor. This compound presents a theoretical avenue for the synthesis of labeled tetradecanoic acid. However, significant research is required to validate its efficacy, safety, and comparability to existing methods. For researchers and drug development professionals, a thorough understanding of the advantages and limitations of each labeling strategy is essential for designing robust experiments and obtaining reliable, translatable results.
References
- 1. Analytical Considerations of Stable Isotope Labelling in Lipidomics [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Tracers and Imaging of Fatty Acid and Energy Metabolism of Human Adipose Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. De novo labeling and trafficking of individual lipid species in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty Acid Analogs and Phospholipids—Section 13.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio [metwarebio.com]
- 10. Toxicology of brominated fatty acids: metabolite concentration and heart and liver changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. Brominated fatty acid distribution in tissues and fluids of rats fed brominated vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. ckisotopes.com [ckisotopes.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
